molecular formula C10H14N2O2 B1284832 3-amino-4-methoxy-N,N-dimethylbenzamide CAS No. 953888-49-8

3-amino-4-methoxy-N,N-dimethylbenzamide

Cat. No.: B1284832
CAS No.: 953888-49-8
M. Wt: 194.23 g/mol
InChI Key: SJKKMKJDUYNDNW-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-9(14-3)8(11)6-7/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKKMKJDUYNDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588506
Record name 3-Amino-4-methoxy-N,N-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953888-49-8
Record name 3-Amino-4-methoxy-N,N-dimethylbenzamide
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Record name 3-Amino-4-methoxy-N,N-dimethylbenzamide
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Foundational & Exploratory

In-depth Technical Guide on 3-amino-4-methoxy-N,N-dimethylbenzamide (CAS 953888-49-8) Is Not Available Due to Lack of Publicly Accessible Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature, patent databases, and chemical repositories has revealed a significant lack of publicly available technical information for the compound 3-amino-4-methoxy-N,N-dimethylbenzamide with CAS number 953888-49-8.

Despite extensive searches, no specific data regarding its synthesis, biological activity, mechanism of action, or any associated experimental protocols could be located. The core requirements for an in-depth technical guide, including quantitative data for structured tables, detailed experimental methodologies, and information on signaling pathways for visualization, could not be met as no relevant studies or publications were identified for this specific molecule.

Information available is limited to basic chemical identifiers such as its molecular formula (C10H14N2O2) and molecular weight (194.23 g/mol ). Some chemical suppliers list the compound in their catalogs, but this is not accompanied by any research or application notes.

Searches for structurally similar compounds, such as 3-amino-4-methoxybenzamide and various N-substituted benzamides, have yielded some information on their synthesis and potential applications, for instance, as intermediates in the manufacturing of dyes or as potential anticonvulsant agents. However, this information is not directly applicable to this compound and any extrapolation of properties or biological effects would be purely speculative and scientifically unsound.

It appears that this compound is a novel, proprietary, or sparsely researched chemical entity. Without any published scientific data, it is not possible to generate the requested in-depth technical guide or whitepaper. The mandatory requirements for data presentation, experimental protocols, and visualizations cannot be fulfilled.

Should this compound be a subject of future research and publication, a technical guide could be developed. At present, however, the necessary information to create such a document is not available in the public domain.

An In-depth Technical Guide to the Chemical Properties of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document also presents data for structurally similar analogs to provide a comparative context for researchers.

Compound Identification

The primary compound of interest is this compound. Its fundamental identifiers are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Canonical SMILES CN(C)C(=O)C1=CC(=C(C=C1)OC)N
CAS Number Not assigned / Not readily available

Comparative Physicochemical Properties

Experimental data for this compound is scarce. The following table compares its predicted properties with the experimental data available for closely related analogs: 3-amino-4-methoxybenzamide (the primary amide), 3-amino-4-methoxy-N-methylbenzamide, and 3-amino-4-methoxybenzanilide.

PropertyThis compound 3-amino-4-methoxybenzamide[1][2][3][4]3-amino-4-methoxy-N-methylbenzamide[5]3-amino-4-methoxybenzanilide[6][7][8]
CAS Number Not available17481-27-5878160-14-6120-35-4
Molecular Formula C₁₀H₁₄N₂O₂C₈H₁₀N₂O₂C₉H₁₂N₂O₂C₁₄H₁₄N₂O₂
Molecular Weight 194.23 g/mol 166.18 g/mol 180.20 g/mol 242.27 g/mol
Appearance Predicted: SolidPale cream to pale brown powder[1]Not availableCream solid[6]
Melting Point Not available154-161 °C[1]Not available154-158 °C[6]
Boiling Point Predicted: >300 °CNot availableNot availableNot available
Solubility Not availableSlightly soluble in water, soluble in HCl[9]Not availableNot available

Proposed Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a reliable synthetic route can be proposed based on established organic chemistry principles. The following two-step protocol outlines the conversion of a commercially available starting material, 4-methoxy-3-nitrobenzoic acid, to the target compound.

Workflow Diagram: Proposed Synthesis

Synthesis_Workflow Proposed Synthesis of this compound Start 4-methoxy-3-nitrobenzoic acid Step1_reagents 1. SOCl₂ or (COCl)₂ 2. Dimethylamine (HN(CH₃)₂) Start->Step1_reagents Intermediate 4-methoxy-3-nitro-N,N-dimethylbenzamide Step1_reagents->Intermediate Amide Formation Step2_reagents Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Intermediate->Step2_reagents Product This compound Step2_reagents->Product Nitro Group Reduction

A plausible two-step synthesis route starting from 4-methoxy-3-nitrobenzoic acid.

Step 1: Amide Formation - Synthesis of 4-methoxy-3-nitro-N,N-dimethylbenzamide

This procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

  • Acyl Chloride Formation: To a solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C. Add a solution of dimethylamine (2.5 eq) in DCM dropwise. The excess dimethylamine acts as both the nucleophile and the acid scavenger.

  • Workup: After stirring for 2-3 hours at room temperature, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

  • Purification: The crude product, 4-methoxy-3-nitro-N,N-dimethylbenzamide, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Nitro Group Reduction - Synthesis of this compound

This step involves the reduction of the aromatic nitro group to a primary amine.

  • Reaction Setup: Dissolve the purified 4-methoxy-3-nitro-N,N-dimethylbenzamide (1.0 eq) from Step 1 in a suitable solvent like ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.

  • Purification and Characterization: If necessary, the product can be further purified by recrystallization or column chromatography. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Potential Signaling Pathways and Biological Context

There is no specific information linking this compound to any particular signaling pathway or biological activity. However, substituted benzamides are a well-known class of compounds in medicinal chemistry and drug development. They are present in a wide range of biologically active molecules, including:

  • Dopamine Receptor Antagonists: Many antipsychotic and antiemetic drugs feature a substituted benzamide scaffold.

  • Enzyme Inhibitors: The benzamide group can act as a key binding motif for various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

  • Kinase Inhibitors: Certain kinase inhibitors incorporate substituted benzamide moieties for interaction with the kinase hinge region.

Given its structure, this compound could be a valuable building block or fragment for the synthesis of new chemical entities aimed at various biological targets. Researchers may use it as a scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

Logical Relationship Diagram

Logical_Relationship Research and Development Context Compound 3-amino-4-methoxy- N,N-dimethylbenzamide Scaffold Substituted Benzamide Scaffold Compound->Scaffold is a Application Intermediate / Building Block Compound->Application SAR Structure-Activity Relationship (SAR) Studies Compound->SAR Field Drug Discovery & Medicinal Chemistry Scaffold->Field Application->Field Dyes Dye & Pigment Synthesis Application->Dyes Analogues used in Targets Potential Biological Targets (e.g., GPCRs, Enzymes, Kinases) Field->Targets Field->SAR

Contextual role of the compound as a scaffold in research and development.

Conclusion

While this compound is not extensively characterized in public domain literature, its chemical nature can be inferred from its structure and the properties of its close analogs. The proposed synthetic route provides a clear and actionable protocol for its preparation in a laboratory setting. Its structural similarity to known bioactive molecules makes it a compound of interest for chemical synthesis, fragment-based drug design, and as an intermediate for creating more complex molecules for biological screening and materials science. Further research is required to fully elucidate its physicochemical properties and potential applications.

References

An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-amino-4-methoxybenzanilide, including its chemical structure, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

3-Amino-4-methoxybenzanilide is an organic compound featuring a benzamide core with an amino and a methoxy substituent on one of the phenyl rings.

Caption: Chemical Structure of 3-Amino-4-methoxybenzanilide.

IdentifierValue
IUPAC Name 3-amino-4-methoxy-N-phenylbenzamide[1]
CAS Number 120-35-4[1][2]
Molecular Formula C14H14N2O2[1][2]
Molecular Weight 242.27 g/mol [1][2]
SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N[1]
InChI InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)[1]

Physicochemical Properties

The physical and chemical properties of 3-amino-4-methoxybenzanilide are summarized in the table below.

PropertyValueReference
Physical State Solid, Powder[3]
Appearance White to Light yellow powder to crystal[2]
Melting Point 154-156 °C[2][3]
Boiling Point 385.1°C (rough estimate)[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
pKa 13.44 ± 0.70 (Predicted)[2]

Spectroscopic Data

The following table summarizes the key spectroscopic data for 3-amino-4-methoxybenzanilide.

Spectrum TypeKey Peaks/Shifts (δ in ppm for NMR)
¹H NMR (400 MHz, DMSO-d6) 9.92 (s, 1H, NH), 7.74 (d, J=9.0 Hz, 2H, PhH), 7.32 (m, 2H, PhH), 7.21 (d, J=8.0 Hz, 2H, PhH), 7.06 (m, 1H, PhH), 6.88 (d, J=8.0 Hz, 1H, PhH), 4.90 (br s, 2H, NH2), 3.83 (s, 3H, OCH3)[2]
¹³C NMR Data available in spectral databases.[4]
IR Spectrum (KBr pellet) Characteristic peaks for N-H, C=O, C-O, and aromatic C-H and C=C bonds are expected.
Mass Spectrum (ESI-MS) m/z: 243 (M + H)⁺[2]

Experimental Protocols

A common method for the synthesis of 3-amino-4-methoxybenzanilide involves a multi-step process starting from 3-nitro-4-chlorobenzoic acid.[5][6]

G A 3-Nitro-4-chlorobenzoic Acid + Aniline B Amidation Reaction (e.g., with thionyl chloride or phosphorus trichloride) A->B C 3-Nitro-4-chlorobenzanilide B->C D Methoxylation (Methanol, NaOH) C->D E 3-Nitro-4-methoxybenzanilide D->E F Reduction (e.g., H2/Raney Ni or Hydrazine Hydrate) E->F G 3-Amino-4-methoxybenzanilide F->G

Caption: Synthesis workflow for 3-Amino-4-methoxybenzanilide.

Step 1: Preparation of 3-Nitro-4-chlorobenzanilide [5][6]

  • In a reaction vessel, charge 3-nitro-4-chlorobenzoic acid, a solvent such as chlorobenzene, and aniline.

  • Heat the mixture to 70-80°C.

  • Add a coupling agent, such as thionyl chloride or phosphorus trichloride, dropwise.

  • After the addition, increase the temperature to 100°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and add water.

  • The product, 3-nitro-4-chlorobenzanilide, is isolated by filtration and drying.

Step 2: Preparation of 3-Nitro-4-methoxybenzanilide [5]

  • In a reaction flask, dissolve the 3-nitro-4-chlorobenzanilide obtained from the previous step in methanol.

  • Add sodium hydroxide and reflux the mixture for 8 hours.

  • Cool the reaction mixture, and the product, 3-nitro-4-methoxybenzanilide, is isolated by filtration, washing with water, and drying.

Step 3: Preparation of 3-Amino-4-methoxybenzanilide [6]

  • In an autoclave, add the 3-nitro-4-methoxybenzanilide, methanol, and a catalyst such as Raney nickel.

  • Pressurize the vessel with hydrogen gas.

  • Heat the mixture to 80°C with stirring.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The final product, 3-amino-4-methoxybenzanilide, is obtained by concentrating the filtrate and isolating the solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are recorded to determine the chemical structure.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Applications and Biological Relevance

3-Amino-4-methoxybenzanilide is primarily utilized as an intermediate in the synthesis of various dyes and pigments.[7] It serves as a crucial building block for producing a range of red and violet organic pigments.[5]

G A 3-Amino-4-methoxybenzanilide B Diazotization A->B C Coupling Reactions B->C D Organic Dyes and Pigments (e.g., Pigment Red 31, 146, 176) C->D

Caption: Role as a chemical intermediate.

While there is no direct evidence of biological activity or involvement in signaling pathways for 3-amino-4-methoxybenzanilide, its precursor, 3-amino-4-methoxybenzoic acid, has been identified as a key intermediate in the synthesis of antibiotics, such as fluoroquinolones, and antiviral agents.[8] This suggests that derivatives of this chemical scaffold may possess interesting pharmacological properties and could be explored in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and applications of 3-amino-4-methoxybenzanilide. While comprehensive data for "3-amino-4-methoxy-N,N-dimethylbenzamide" is not currently available, the information presented on its close analog serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the biological activities of 3-amino-4-methoxybenzanilide and its derivatives may reveal novel therapeutic applications.

References

An In-depth Technical Guide to 3-amino-4-methoxy-N,N-dimethylbenzamide and its Analogue, 3-amino-4-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google AI

Abstract

This technical guide addresses the inquiry regarding the IUPAC name and detailed technical information for 3-amino-4-methoxy-N,N-dimethylbenzamide. The correct IUPAC name for the requested compound is confirmed as This compound . However, a comprehensive literature search reveals a significant lack of available data, experimental protocols, and biological activity studies for this specific molecule.

To provide a valuable resource for researchers, scientists, and drug development professionals, this document presents a detailed technical overview of a closely related and well-documented analogue: 3-amino-4-methoxy-N-phenylbenzamide (CAS No. 120-35-4), also known as 3-amino-4-methoxybenzanilide. This analogue shares the core 3-amino-4-methoxybenzoyl structure and offers a wealth of information regarding its synthesis, physicochemical properties, and industrial applications, particularly as a crucial intermediate in the synthesis of dyes and pigments.

Introduction to 3-amino-4-methoxy-N-phenylbenzamide

3-amino-4-methoxy-N-phenylbenzamide is a chemical compound that serves as a vital intermediate in various industrial syntheses.[1][2] Its molecular structure, featuring both amine and methoxy functional groups, makes it a versatile building block in organic chemistry.[1] It is particularly recognized for its role in the production of azo dyes and pigments.[3][4] The compound is typically a white to light yellow powder.[2][3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for 3-amino-4-methoxy-N-phenylbenzamide is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-amino-4-methoxy-N-phenylbenzamide
PropertyValueReference
IUPAC Name 3-amino-4-methoxy-N-phenylbenzamide[5]
CAS Number 120-35-4[5]
Molecular Formula C₁₄H₁₄N₂O₂[5][6]
Molecular Weight 242.27 g/mol [5]
Appearance White to light yellow powder/crystal[3]
Melting Point 154-156 °C[1][6]
Boiling Point 385.1°C (estimate)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
logP 2.08 at 23°C[1]
Table 2: Toxicological Data for 3-amino-4-methoxy-N-phenylbenzamide
TestSpeciesRouteValueReference
LD50 Rat (female)Dermal> 2000 mg/kg bw[6]
LC50 Danio rerio (Zebrafish)-> 10,000 mg/L (96 h)[7]
EC50 Activated sludge-> 250 mg/L (3 h)[7]
Table 3: Safety Information for 3-amino-4-methoxy-N-phenylbenzamide
GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P280, P302+P352, P304+P340, P305+P351+P338

Data sourced from references[7][8].

Experimental Protocols: Synthesis of 3-amino-4-methoxy-N-phenylbenzamide

Several methods for the synthesis of 3-amino-4-methoxy-N-phenylbenzamide have been reported. A common approach involves the amidation of a benzoic acid derivative with aniline, followed by the reduction of a nitro group.[2]

Synthesis from 3-amino-4-methoxybenzoic acid

This method involves the direct condensation of 3-amino-4-methoxybenzoic acid with aniline.

Protocol:

  • Dissolve 3-amino-4-methoxybenzoic acid (1.20 mmol) in dichloromethane (20 mL).[9]

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and N-hydroxybenzotriazole (HOBt) (1.82 mmol) to the solution.[9]

  • Stir the resulting mixture for 30 minutes at room temperature.[9]

  • Add aniline (1.68 mmol) to the mixture.[9]

  • After approximately 12 hours, quench the reaction by adding 0.5 N NaOH solution (20 mL).[9]

  • Separate the organic layer and wash it successively with dilute hydrochloric acid (10%, 30 mL) and brine (30 mL).[9]

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to yield the final product.[1]

Synthesis from p-chlorobenzoic acid

This multi-step synthesis is a more recent and efficient method.[3]

Protocol:

  • Methoxylation: Reflux a mixture of p-chlorobenzoic acid (46.8g), methanol (250mL), and TR-300 additive (12g) for 10 hours to obtain p-methoxybenzoic acid.[3]

  • Nitration: Add the p-methoxybenzoic acid to a nitration reactor with dichloroethane (166g) and sulfuric acid (0.5g, 98%). Add nitric acid (19g, 98%) dropwise over 3 hours and continue the reaction for 2 hours at 45°C.[3]

  • Condensation: Add the nitration product to a condensation reactor with a solvent (200mL) and aniline (40mL). Heat to 98±2°C and add chlorosulfonic acid (30mL) dropwise over 30 minutes. Continue the reaction for 4 hours to obtain the condensation product.[3]

  • Reduction: The final step involves the reduction of the nitro group to an amino group to yield 3-amino-4-methoxy-N-phenylbenzamide.

Signaling Pathways and Applications

The primary application of 3-amino-4-methoxy-N-phenylbenzamide is as an intermediate in the synthesis of azo dyes and pigments.[3][4] The aromatic amine group is readily diazotized and then coupled with a coupling component to form the final dye molecule.

Diagram 1: General Synthesis Pathway of 3-amino-4-methoxy-N-phenylbenzamide

Synthesis_Pathway cluster_0 Method 1: From 3-amino-4-methoxybenzoic acid cluster_1 Method 2: From p-chlorobenzoic acid 3-amino-4-methoxybenzoic_acid 3-amino-4-methoxybenzoic acid Coupling_Reaction Condensation (DIC, HOBt) 3-amino-4-methoxybenzoic_acid->Coupling_Reaction Aniline_1 Aniline Aniline_1->Coupling_Reaction Product_1 3-amino-4-methoxy-N-phenylbenzamide Coupling_Reaction->Product_1 p-chlorobenzoic_acid p-chlorobenzoic acid Methoxylation Methoxylation p-chlorobenzoic_acid->Methoxylation p-methoxybenzoic_acid p-methoxybenzoic acid Methoxylation->p-methoxybenzoic_acid Nitration Nitration p-methoxybenzoic_acid->Nitration Nitro_Intermediate 3-nitro-4-methoxybenzoic acid Nitration->Nitro_Intermediate Condensation_2 Condensation with Aniline Nitro_Intermediate->Condensation_2 Nitro_Product 3-nitro-4-methoxy-N-phenylbenzamide Condensation_2->Nitro_Product Reduction Reduction Nitro_Product->Reduction Product_2 3-amino-4-methoxy-N-phenylbenzamide Reduction->Product_2

Caption: Synthetic routes to 3-amino-4-methoxy-N-phenylbenzamide.

Diagram 2: Application in Azo Dye Synthesis

Azo_Dye_Synthesis Start 3-amino-4-methoxy- N-phenylbenzamide Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye / Pigment (e.g., Pigment Red 146) Azo_Coupling->Azo_Dye

Caption: Use of 3-amino-4-methoxy-N-phenylbenzamide in azo dye synthesis.

Conclusion

While detailed technical information on this compound is currently scarce in the public domain, the study of its close analogue, 3-amino-4-methoxy-N-phenylbenzamide, provides valuable insights for researchers and professionals in chemical synthesis and materials science. The established synthetic routes, comprehensive physicochemical and toxicological data, and its significant role as a dye intermediate highlight the importance of this class of compounds. Further research into the N,N-dimethyl derivative could reveal novel properties and applications.

References

An In-depth Technical Guide to the Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide, a key intermediate in various research and development applications. This document details the primary synthetic pathways, experimental protocols for each core reaction, and quantitative data to support reproducibility and optimization.

Introduction

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its synthesis involves a multi-step process commencing from readily available starting materials. The core synthetic strategy revolves around the regioselective nitration of a substituted benzoic acid, followed by amidation and subsequent reduction of the nitro group. This guide will explore the precursors and reactions involved in this synthetic sequence.

Core Synthetic Pathways

The most common and logical synthetic route to this compound proceeds through three key transformations:

  • Nitration: The synthesis typically begins with the nitration of 4-methoxybenzoic acid (p-anisic acid) to introduce a nitro group at the 3-position, yielding 4-methoxy-3-nitrobenzoic acid.

  • Amidation: The resulting carboxylic acid is then converted to the corresponding N,N-dimethylamide, 3-nitro-4-methoxy-N,N-dimethylbenzamide.

  • Reduction: Finally, the nitro group of this intermediate is reduced to an amine to afford the target compound, this compound.

An alternative pathway could involve the initial amidation of 4-methoxybenzoic acid followed by nitration and reduction. However, the first pathway is generally preferred due to better control of regioselectivity during the nitration step on the electron-rich aromatic ring.

Synthesis_Pathway A 4-Methoxybenzoic Acid B 4-Methoxy-3-nitrobenzoic Acid A->B Nitration C 3-Nitro-4-methoxy-N,N-dimethylbenzamide B->C Amidation D This compound C->D Reduction

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis. These protocols are based on established methodologies for analogous transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid (Nitration)

The nitration of 4-methoxybenzoic acid is a critical step that introduces the nitro group ortho to the methoxy group and meta to the carboxylic acid group.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution.

  • Maintain the reaction temperature below 10 °C throughout the addition to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 4-methoxy-3-nitrobenzoic acid.

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation A Dissolve 4-methoxybenzoic acid in conc. H2SO4 B Cool to 0-5 °C A->B C Slowly add nitrating mixture B->C D Stir at room temperature C->D E Pour onto ice D->E F Filter and wash precipitate E->F G Dry the product F->G

Caption: Experimental workflow for the nitration of 4-methoxybenzoic acid.

Step 2: Synthesis of 3-Nitro-4-methoxy-N,N-dimethylbenzamide (Amidation)

The conversion of the carboxylic acid to an N,N-dimethylamide can be achieved through activation of the carboxylic acid, followed by reaction with dimethylamine.

Procedure using a Coupling Agent (e.g., EDC/HOBt):

  • Dissolve 4-methoxy-3-nitrobenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Add a solution of dimethylamine (e.g., 2M in THF or as a hydrochloride salt with additional base) (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-nitro-4-methoxy-N,N-dimethylbenzamide.

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and clean method for this transformation.

Procedure for Catalytic Hydrogenation:

  • Dissolve 3-nitro-4-methoxy-N,N-dimethylbenzamide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the reaction vessel and backfill with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound precursors, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Nitration of 4-Alkoxybenzoic Acids

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
4-Methoxybenzoic acidHNO₃ / H₂SO₄H₂SO₄0-102-485-95>98
4-Ethoxybenzoic acid40-80% HNO₃HNO₃30-1000.5-587.899.4
4-n-Propoxybenzoic acid40-80% HNO₃HNO₃30-1000.5-575.799.2

Table 2: Amidation of Benzoic Acid Derivatives

Carboxylic AcidAmineCoupling AgentSolventYield (%)Purity (%)
4-Methylbenzoic acidDimethylamineEDC/HOBtDMF80-95>98
3-Nitro-4-chlorobenzoic acidAnilinePCl₃Chlorobenzene95.898.1
Isatoic anhydrideDimethylamine (aq.)Acetonitrile<10 to RT91.696.5

Table 3: Reduction of Aromatic Nitro Compounds

Nitro CompoundReducing Agent/CatalystSolventTemperature (°C)PressureYield (%)Purity/Selectivity (%)
3-Nitro-4-methoxyacetanilidePd/C, H₂Methanol601.0 MPa10099.9 (selectivity)
3-Nitro-4-methoxyacetanilideCu/Ni nanoparticles, H₂Methanol1400.8 MPa95.7 (conversion)99.4 (selectivity)[1]
3-Nitro-4-methoxybenzanilideFe / HClMethanol/Water55-60AtmosphericNot specified99.5

Logical Relationships and Workflows

The synthesis of this compound involves a series of sequential chemical transformations. The successful execution of each step is critical for the overall efficiency of the synthesis.

Logical_Workflow Start Start: 4-Methoxybenzoic Acid Nitration Nitration Start->Nitration Purification1 Purification 1 (Crystallization) Nitration->Purification1 Amidation Amidation Purification1->Amidation Purification2 Purification 2 (Chromatography) Amidation->Purification2 Reduction Reduction Purification2->Reduction Purification3 Purification 3 (Crystallization/ Chromatography) Reduction->Purification3 End End Product: 3-Amino-4-methoxy-N,N- dimethylbenzamide Purification3->End

Caption: Overall logical workflow of the synthesis and purification process.

This guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data serve as a starting point for laboratory-scale synthesis and can be adapted and optimized for specific research and development needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

physical and chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physical and chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide. This document outlines the available data on its structure, properties, and relevant experimental protocols.

1. Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: Information not available in public databases.

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • Chemical Structure:

2. Physical and Chemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the physical and chemical properties of this compound. However, based on the properties of structurally similar compounds, such as 3-amino-4-methoxy-N-methylbenzamide and 3-amino-4-methoxybenzamide, the following characteristics can be anticipated. It is crucial to note that these are predicted properties and must be confirmed through experimental validation.

Table 1: Predicted Physical and Chemical Properties of this compound

PropertyPredicted ValueNotes
Physical State Solid at room temperatureBased on analogs being solids.
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The presence of the polar amino and amide groups suggests some water solubility, while the aromatic ring and methyl groups suggest solubility in organic solvents.
pKa Not availableThe amino group is expected to be basic.
LogP Not availableThe N,N-dimethyl substitution is expected to increase lipophilicity compared to the primary and secondary amide analogs.

3. Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is currently available in public spectral databases. For researchers synthesizing this compound, the following spectral characteristics would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons (singlet, ~3.8-4.0 ppm), the N,N-dimethyl protons (two singlets or one broad singlet depending on rotational barriers, ~2.8-3.2 ppm), and the amino group protons (broad singlet).

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the N,N-dimethyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=O stretching of the amide, and C-N stretching.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass of the compound.

4. Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly documented in the searched literature. However, a general synthetic approach can be proposed based on standard organic chemistry methodologies.

4.1. Proposed Synthetic Workflow

A potential synthetic route could involve the amidation of 3-amino-4-methoxybenzoic acid with dimethylamine.

G cluster_0 Synthesis of this compound start 3-amino-4-methoxybenzoic acid reagent1 Activating Agent (e.g., SOCl₂, oxalyl chloride) intermediate 3-amino-4-methoxybenzoyl chloride reagent1->intermediate Activation reagent2 Dimethylamine product This compound reagent2->product Amidation

Caption: Proposed synthesis of this compound.

4.1.1. General Procedure

  • Activation of the Carboxylic Acid: 3-amino-4-methoxybenzoic acid would first be converted to a more reactive derivative, such as an acid chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or THF) at room temperature.

  • Amidation: The resulting acid chloride would then be reacted with an excess of dimethylamine in the presence of a base (to neutralize the HCl byproduct) in an appropriate solvent.

  • Workup and Purification: The reaction mixture would be subjected to an aqueous workup to remove unreacted starting materials and byproducts. The crude product would then be purified using techniques such as recrystallization or column chromatography.

4.2. Analytical Workflow for Characterization

Once synthesized, the identity and purity of this compound would need to be confirmed.

G cluster_1 Analytical Workflow synthesis Synthesized Product purification Purification (Column Chromatography / Recrystallization) synthesis->purification purity Purity Assessment (HPLC, LC-MS) purification->purity structure Structural Elucidation (¹H NMR, ¹³C NMR, IR, MS) purification->structure final Characterized Compound purity->final structure->final

Caption: Workflow for the analysis and characterization of the target compound.

5. Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation.

6. Safety and Handling

Specific safety and handling information for this compound is not available. As with any uncharacterized chemical, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

This technical guide summarizes the currently available information on this compound. It is evident that there is a significant lack of experimental data for this specific compound in the public domain. The information provided on predicted properties and potential experimental protocols is based on chemical principles and data from structurally related analogs. Researchers working with this compound will need to perform de novo characterization to establish its physical, chemical, and biological properties.

3-amino-4-methoxy-N,N-dimethylbenzamide safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 3-amino-4-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in pharmaceutical synthesis and drug development. As with any novel or specialized chemical, a comprehensive understanding of its potential hazards and proper handling procedures is crucial to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and inferred safety and handling considerations for this compound.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the safety profile can be inferred from its structural components: an aromatic amine and a benzamide derivative. Aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[1][2][3][4] Benzamide derivatives may cause skin and eye irritation.[5][6]

Based on the available data for the closely related compound, 3-amino-4-methoxybenzamide, the following hazard classifications are likely applicable.[7]

Table 1: Inferred Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3
Target OrgansRespiratory system

Signal Word: Warning[7]

Hazard Statements:

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of Structurally Similar Compounds

Property3-amino-4-methoxybenzamide3-Amino-N,4-dimethylbenzamide
Molecular Formula C₈H₁₀N₂O₂C₉H₁₂N₂O
Molecular Weight 166.18 g/mol 164.20 g/mol
Appearance SolidSolid
Storage Temperature Room TemperatureRoom Temperature

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safe handling protocols and the use of appropriate personal protective equipment are mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

The following PPE is recommended for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Goggles or Face ShieldANSI Z87.1 / EN166Protects eyes from chemical splashes and dust.[5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents skin contact with the chemical.[5]
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved RespiratorVaries based on exposureRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.[5]
Procedural Controls
  • Avoid creating dust when handling the solid form. Use a scoop or spatula for transferring the powder.[5]

  • Keep containers of the chemical closed when not in use.[5]

  • Wash hands thoroughly after handling.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on the safety data for 3-amino-4-methoxybenzamide.[7]

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[7]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains.[6]

Experimental Protocols and Workflows

While specific experimental protocols for safety studies on this compound are not available, a general workflow for safe handling can be established.

Diagram 1: Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE DonPPE Don PPE GatherPPE->DonPPE UseFumeHood Work in Fume Hood DonPPE->UseFumeHood HandleCompound Handle Compound UseFumeHood->HandleCompound CloseContainer Close Container HandleCompound->CloseContainer DisposeWaste Dispose of Hazardous Waste HandleCompound->DisposeWaste DoffPPE Doff PPE CloseContainer->DoffPPE WashHands Wash Hands DoffPPE->WashHands CleanArea Clean Work Area WashHands->CleanArea First_Aid_Response cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water SkinContact->WashSkin RinseEyes Rinse Eyes with Water EyeContact->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention (if symptoms persist) FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

References

3-amino-4-methoxy-N,N-dimethylbenzamide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-amino-4-methoxy-N,N-dimethylbenzamide. This document has been compiled using data from structurally analogous compounds to infer potential hazards, handling procedures, and physical properties. All researchers and drug development professionals should handle this compound with extreme caution, assuming it may be hazardous, and perform a thorough risk assessment before use.

Executive Summary

This technical guide provides a comprehensive overview of the available safety, handling, and property information for this compound. Due to the absence of a dedicated MSDS for this specific compound, this guide employs a comparative analysis of structurally similar molecules, including 3-amino-4-methoxybenzamide, 3-amino-4-methoxy-N-methylbenzamide, and 3-amino-4-methoxybenzanilide. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate safe handling and informed use of this compound in a laboratory setting. This guide includes tabulated physical and chemical data, inferred toxicological profiles, recommended handling and emergency procedures, and a proposed synthetic workflow.

Compound Identification and Properties

A definitive CAS number for this compound could not be located, suggesting it is not a widely commercialized substance. The key identification and property data are therefore inferred from its structure and data from its analogues.

Physical and Chemical Properties of Analogous Compounds
Property3-amino-4-methoxybenzamide3-amino-4-methoxy-N-methylbenzamide3-amino-4-methoxybenzanilide
CAS Number 17481-27-5[1][2]878160-14-6[3]120-35-4[4][5]
Molecular Formula C₈H₁₀N₂O₂[1][2]C₉H₁₂N₂O₂[3]C₁₄H₁₄N₂O₂[4][5]
Molecular Weight 166.18 g/mol 180.20 g/mol [3]242.28 g/mol
Appearance Pale cream to cream to pale brown or pale pink powder[1]Not specifiedCream solid[4]
Melting Point 154-161 °C[1]Not specified154-156 °C[4]
Solubility No information availableNo information availableNo information available

Inferred Hazard Identification and Toxicological Profile

The hazard profile for this compound is inferred from the known hazards of its close structural analogs. The primary amide and N-methyl versions are considered hazardous.

GHS Hazard Classification of Analogous Compounds
Hazard Class3-amino-4-methoxybenzamide3-amino-4-methoxy-N-methylbenzamide
Acute Toxicity, Oral Not ClassifiedHarmful if swallowed (H302)[3]
Skin Corrosion/Irritation Causes skin irritation (H315)[6]Causes skin irritation (H315)[3]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[6]Causes serious eye irritation (H319)[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)[6]May cause respiratory irritation (H335)[3]

Based on this data, it is prudent to assume that This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Experimental Protocols and Handling

Given the inferred hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: If working outside a fume hood or with fine powders where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Diagrams and Workflows

Inferred Hazard Assessment Logic

The following diagram illustrates the logical process of inferring the hazards of the target compound from its known analogs.

Hazard_Inference Inferred Hazard Assessment Workflow cluster_analogs Structurally Similar Compounds Target 3-amino-4-methoxy- N,N-dimethylbenzamide (Data Unavailable) Inference Inferred Hazards for Target: - Skin Irritation - Eye Irritation - Respiratory Irritation - Potential Oral Toxicity Target->Inference Assumed Similar Hazard Profile Analog1 3-amino-4-methoxybenzamide (CAS 17481-27-5) Data1 Skin Irritant Eye Irritant Respiratory Irritant Analog1->Data1 Analog2 3-amino-4-methoxy- N-methylbenzamide (CAS 878160-14-6) Data2 Harmful if Swallowed Skin Irritant Eye Irritant Respiratory Irritant Analog2->Data2 Analog3 3-amino-4-methoxybenzanilide (CAS 120-35-4) Data3 Generally not classified as hazardous Analog3->Data3 Data1->Inference Data2->Inference Synthesis_Pathway Proposed Synthesis of this compound Start 3-Nitro-4-methoxybenzoic Acid Step1 Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Step1 Intermediate1 3-Nitro-4-methoxybenzoyl Chloride Step1->Intermediate1 Step2 Amidation with Dimethylamine (HN(CH₃)₂) Intermediate1->Step2 Intermediate2 3-Nitro-4-methoxy- N,N-dimethylbenzamide Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., H₂/Pd-C, SnCl₂) Intermediate2->Step3 FinalProduct 3-Amino-4-methoxy- N,N-dimethylbenzamide Step3->FinalProduct

References

An In-depth Technical Guide to 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of the chemical compound 3-amino-4-methoxy-N,N-dimethylbenzamide (CAS No. 953888-49-8). Due to the limited publicly available data for this specific molecule, this guide also includes inferred information based on established chemical principles and data from structurally related compounds to offer a predictive profile.

Chemical Identity and Properties

Structure:

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 953888-49-8ChemBridge, ChemicalBook
Molecular Formula C10H14N2O2ChemicalBook
Molecular Weight 194.23 g/mol ChemicalBook
MDL Number MFCD09734841ChemicalBook

Commercial Availability

This compound is available as a research chemical from several specialized suppliers. The purity and quantity may vary, and it is recommended to contact the suppliers directly for detailed specifications and pricing.

Table 2: Commercial Suppliers of this compound

SupplierLocationCatalog Number (Example)
ChemBridgeUSABB-4032507
BLDpharmChinaBD278623
J & K SCIENTIFIC LTD.China-
Amatek Scientific Co. Ltd.China-
Shanghai Amico Chemicals Co. LTD.China-
BiosynthSwitzerland-

Note: This is not an exhaustive list, and availability may change. Catalog numbers are for reference and may vary.

Proposed Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on standard organic chemistry methodologies. The most common method for forming an N,N-disubstituted benzamide is through the coupling of a benzoic acid derivative with a secondary amine.

A logical precursor for this synthesis is 3-amino-4-methoxybenzoic acid . The synthesis would likely proceed in two key steps:

  • Amide Bond Formation: Coupling of 3-amino-4-methoxybenzoic acid with dimethylamine using a suitable coupling agent.

  • Purification: Purification of the final product using standard techniques such as column chromatography or recrystallization.

Experimental Workflow: Proposed Synthesis

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up and Purification A 3-amino-4-methoxybenzoic acid + Dimethylamine B Dissolve in suitable anhydrous solvent (e.g., DCM, DMF) A->B C Add amide coupling reagent (e.g., HATU, HOBt/EDC) B->C D Stir at room temperature (or gentle heating) C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Aqueous work-up to remove water-soluble byproducts E->F Upon completion G Extract with organic solvent F->G H Dry organic layer (e.g., over MgSO4) G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (Silica gel) I->J K Characterize final product (NMR, MS, IR) J->K

Proposed experimental workflow for synthesis.
Detailed Methodologies:

Materials:

  • 3-amino-4-methoxybenzoic acid

  • Dimethylamine (or dimethylamine hydrochloride with a base)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (if using dimethylamine hydrochloride, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a solution of 3-amino-4-methoxybenzoic acid (1 equivalent) in an anhydrous solvent, add the amide coupling reagents (e.g., HOBt and EDC, each ~1.2 equivalents).

  • Amine Addition: Add dimethylamine (or dimethylamine hydrochloride and a base like TEA, ~1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling agent byproducts.

  • Purification: The organic layer is dried, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of benzamide are known to exhibit diverse pharmacological activities, including but not limited to:

  • Antipsychotic agents (e.g., amisulpride)

  • Antiemetic agents (e.g., metoclopramide)

  • PARP inhibitors for cancer therapy (e.g., olaparib)

  • Antimicrobial agents

Given the structural motifs of an aminobenzamide, it is plausible that this compound could be investigated for its potential as an intermediate in the synthesis of more complex molecules or screened for various biological activities. Any research into the biological function of this compound would need to begin with initial screening assays to determine its potential therapeutic area.

Without experimental data on its biological targets, a signaling pathway diagram cannot be constructed at this time. The diagram below illustrates a logical workflow for initiating such an investigation.

G A This compound B High-Throughput Screening (HTS) against diverse biological targets A->B C Identify 'Hits' (Compounds showing activity) B->C D Hit-to-Lead Optimization (SAR studies) C->D E Target Identification and Validation C->E F Mechanism of Action Studies E->F G Signaling Pathway Elucidation F->G

Logical workflow for biological activity screening.

Conclusion

This compound is a commercially available substituted benzamide. While specific experimental data on its synthesis, physicochemical properties, and biological activity are scarce, this guide provides a robust framework for researchers based on established chemical principles and the commercial landscape. The proposed synthetic route offers a clear path for its preparation in a laboratory setting. Further research is required to elucidate its specific properties and potential applications in drug discovery and development.

The Synthetic Utility of 3-amino-4-methoxy-N,N-dimethylbenzamide: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-4-methoxy-N,N-dimethylbenzamide is a bespoke synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring an aniline-type amino group, a methoxy ether, and a tertiary benzamide, offers a versatile platform for the synthesis of complex molecular entities. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, physicochemical properties, and its prospective applications as a strategic intermediate in drug discovery and development. While direct literature on this specific molecule is sparse, this paper constructs a robust profile based on analogous chemical principles and the known reactivity of its constituent functional groups.

Physicochemical and Structural Information

A summary of the key physicochemical properties of this compound and its nitro precursor is presented below. It is important to note that as a novel or sparsely documented compound, some of these properties are estimated based on its structure and data from closely related analogues.

Property3-nitro-4-methoxy-N,N-dimethylbenzamide (Precursor)This compound (Target)
Molecular Formula C10H12N2O4C10H14N2O2
Molecular Weight 224.21 g/mol 194.23 g/mol
Appearance Expected to be a pale yellow solidExpected to be an off-white to pale solid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)Soluble in polar organic solvents
CAS Number Not availableNot available

Proposed Synthetic Pathway

A reliable and scalable synthesis of this compound can be envisioned through a three-step sequence starting from commercially available 4-methoxy-3-nitrobenzoic acid. This pathway involves the formation of an acid chloride, subsequent amidation, and a final reduction of the nitro group.

Synthetic Pathway Proposed Synthesis of this compound A 4-methoxy-3-nitrobenzoic acid B 4-methoxy-3-nitrobenzoyl chloride A->B Thionyl chloride (SOCl2) or Oxalyl chloride, cat. DMF, DCM C 3-nitro-4-methoxy-N,N-dimethylbenzamide B->C Dimethylamine (gas or solution), Triethylamine, DCM, 0 °C to rt D This compound C->D H2, Pd/C, Methanol or Ethanol

Caption: A proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

  • Materials: 4-methoxy-3-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), and dichloromethane (DCM).

  • Procedure: To a solution of 4-methoxy-3-nitrobenzoic acid in anhydrous DCM, a catalytic amount of DMF is added. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-nitro-4-methoxy-N,N-dimethylbenzamide

  • Materials: 4-methoxy-3-nitrobenzoyl chloride, dimethylamine (as a solution in THF or as a gas), triethylamine (TEA), and dichloromethane (DCM).

  • Procedure: The crude 4-methoxy-3-nitrobenzoyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of dimethylamine and triethylamine in DCM is added dropwise, maintaining the temperature below 5 °C. After the addition, the reaction is stirred at room temperature overnight. The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-nitro-4-methoxy-N,N-dimethylbenzamide.

Step 3: Synthesis of this compound

  • Materials: 3-nitro-4-methoxy-N,N-dimethylbenzamide, Palladium on carbon (10% Pd/C), and methanol or ethanol.

  • Procedure: The 3-nitro-4-methoxy-N,N-dimethylbenzamide is dissolved in methanol or ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi). The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Reactivity and Applications as a Synthetic Building Block

The strategic placement of the three functional groups in this compound makes it a highly valuable building block for creating diverse chemical scaffolds.

Reactivity and Derivatization Potential Derivatizations of this compound Core This compound A Acylation/Sulfonylation Core->A Formation of amides/sulfonamides B Alkylation Core->B Synthesis of secondary/tertiary anilines C Diazotization Core->C Sandmeyer-type reactions to introduce various substituents D Cyclization Reactions Core->D Construction of heterocyclic rings (e.g., benzimidazoles, quinolines)

Caption: Key reaction types for the derivatization of the core molecule.

The aromatic amino group is a key handle for a variety of chemical transformations:

  • Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

  • N-Alkylation and N-Arylation: The amine can undergo alkylation or arylation reactions, such as reductive amination or Buchwald-Hartwig amination, to introduce further diversity.

  • Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

  • Cyclization Reactions: The ortho-relationship of the amino and methoxy groups can facilitate cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds.

Potential in Drug Discovery

The aminobenzamide scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of aminobenzamides have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] The structural features of this compound make it an attractive starting point for the design of novel drug candidates.

For instance, ortho-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[1][3] The amino group can serve as a crucial interaction point with the active site of the enzyme. The methoxy and N,N-dimethylamide moieties can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Furthermore, the aminobenzoic acid framework is a key component in a number of drugs and is considered a valuable building block in drug design due to its structural versatility.[4]

Conclusion

This compound represents a synthetic building block with considerable untapped potential. While not a commodity chemical, its straightforward proposed synthesis and the versatile reactivity of its functional groups make it an attractive tool for chemists engaged in the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science. The detailed protocols and analysis provided in this guide are intended to facilitate its synthesis and encourage its exploration in various research and development endeavors.

References

The Diverse Biological Activities of Substituted Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Pharmacophore for Researchers and Drug Development Professionals

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a spectrum of biological targets. This chemical moiety is central to the design of drugs for neuropsychiatric disorders, oncology, and gastrointestinal conditions. This technical guide provides a detailed overview of the primary biological activities of substituted benzamides, focusing on their mechanisms of action as dopamine receptor antagonists, histone deacetylase (HDAC) inhibitors, and poly (ADP-ribose) polymerase (PARP) inhibitors. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and further research.

Antipsychotic & Antiemetic Activity: Dopamine D₂ Receptor Antagonism

A prominent class of substituted benzamides, including amisulpride and sulpiride, exerts its therapeutic effects primarily through the antagonism of dopamine D₂ and D₃ receptors.[1][2] This mechanism is fundamental to their efficacy as atypical antipsychotics and antiemetics. By blocking these receptors in the mesolimbic and mesocortical pathways, these agents modulate dopamine signaling, which is dysregulated in conditions like schizophrenia. At lower doses, amisulpride preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its effectiveness against the negative symptoms of schizophrenia.[1] At higher doses, it acts on postsynaptic receptors, addressing the positive symptoms.[1]

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the D₂ receptor, a Gαi-coupled receptor, prevents the inhibition of adenylyl cyclase. This leads to a cascade of downstream effects that alter neuronal excitability and gene expression. The diagram below illustrates the canonical D₂ receptor signaling pathway and the point of intervention by substituted benzamide antagonists.

D2_Signaling_Pathway D2R Dopamine D₂ Receptor G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability & Gene Expression Changes PKA->Response Leads to

Caption: Dopamine D₂ Receptor Antagonism by Substituted Benzamides.
Quantitative Data: Receptor Binding Affinities

The binding affinities (Ki) of representative substituted benzamides for dopamine D₂ and D₃ receptors are summarized below. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)SpeciesReference
Amisulpride Dopamine D₂2.8Human (cloned)[1][2]
Dopamine D₃3.2Human (cloned)[1][2]
(-)-S-Amisulpride Dopamine D₂ (hD₂L)2.7 - 4.7Human (cloned)[3]
Dopamine D₃ (rD₃)2.0 - 2.2Rat (cloned)[3]
Sulpiride Dopamine D₂10.0Rat (striatum)[2]
Dopamine D₃18.0Rat (cloned)[2]
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol outlines a competitive inhibition radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.

1. Materials and Reagents:

  • Membrane Preparation: Crude membrane preparations from cells (e.g., HEK293) stably expressing the human recombinant dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

  • Test Compound: Substituted benzamide of interest, serially diluted.

  • Non-specific Binding Determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine) and a cell harvester.

  • Scintillation Cocktail and Counter.

2. Assay Workflow Diagram:

Radioligand_Assay_Workflow start Start prep Prepare Reagents: - D₂ Membranes - [³H]Spiperone - Serial Dilutions of Test Compound start->prep plate Plate Assay Components in 96-well Plate (Total, Non-specific, Competition) prep->plate incubate Incubate at 30°C for 60-90 minutes plate->incubate filter Rapid Vacuum Filtration on PEI-soaked GF/C filters incubate->filter wash Wash Filters x4 with Ice-Cold Wash Buffer filter->wash dry Dry Filters wash->dry scint Add Scintillation Cocktail dry->scint count Count Radioactivity (Liquid Scintillation Counter) scint->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve (IC₅₀) - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for a Dopamine Receptor Radioligand Binding Assay.

3. Procedure:

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Component Addition: To each well, add the following in order:

    • 150 µL of D₂ receptor membrane preparation.

    • 50 µL of either assay buffer (for total binding), non-specific binding determinant (Haloperidol), or the test compound at various concentrations.

    • 50 µL of [³H]Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM).

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[4][5]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of Haloperidol) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A distinct class of substituted benzamides, exemplified by Entinostat (MS-275), has emerged as potent anticancer agents through the inhibition of histone deacetylases (HDACs).[6][7] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. Their overactivity in cancer cells leads to chromatin condensation and repression of tumor suppressor genes. By inhibiting Class I HDACs, these benzamide derivatives promote histone hyperacetylation, leading to the re-expression of silenced genes, which in turn induces cell cycle arrest, differentiation, and apoptosis in malignant cells.[8]

HDAC Inhibitor Mechanism of Action

HDAC inhibitors alter the epigenetic landscape of cancer cells. The accumulation of acetylated histones leads to a more open chromatin structure (euchromatin), allowing transcription factors to access and activate genes that control critical cellular processes like apoptosis. The diagram below illustrates this mechanism.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histones_A Acetylated Histones (Euchromatin - Active) HDAC->Histones_A Acts on Histones_D Deacetylated Histones (Heterochromatin - Silenced) Histones_A->Histones_D Deacetylation TSG Tumor Suppressor Genes (e.g., p21, Bax, Bak) Histones_A->TSG Allows Access to Transcription Gene Transcription TSG->Transcription Undergoes Entinostat Entinostat (MS-275) (Benzamide Inhibitor) Entinostat->HDAC Inhibits Apoptosis Apoptosis (Programmed Cell Death) Transcription->Apoptosis Induces HDAC_Assay_Workflow start Start reagents Add Assay Buffer, HDAC1 Enzyme, and Test Compound (or DMSO) to black 384-well plate start->reagents preincubate Pre-incubate for 10 minutes at 37°C reagents->preincubate add_substrate Initiate Reaction: Add Fluorogenic Substrate preincubate->add_substrate incubate Incubate for 30-60 minutes at 37°C add_substrate->incubate add_developer Stop Reaction & Develop Signal: Add Developer (Trypsin + TSA) incubate->add_developer incubate_dev Incubate for 15 minutes at RT add_developer->incubate_dev read Read Fluorescence (Ex: 360nm, Em: 460nm) incubate_dev->read analyze Data Analysis: - Subtract background - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ read->analyze end End analyze->end PARP_Synthetic_Lethality cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (BRCA-mutant / HR Deficient) SSB_N DNA Single-Strand Break (SSB) DSB_N Replication Fork Collapse (Double-Strand Break) SSB_N->DSB_N If unrepaired PARP_N PARP Repair SSB_N->PARP_N Repaired by HRR_N Homologous Recombination Repair DSB_N->HRR_N Repaired by PARP_N->SSB_N Inhibited Survival_N Cell Survival HRR_N->Survival_N SSB_C DNA Single-Strand Break (SSB) DSB_C Replication Fork Collapse (Double-Strand Break) SSB_C->DSB_C PARP_C PARP Repair SSB_C->PARP_C HRR_C Homologous Recombination Repair DSB_C->HRR_C Cannot Repair Death_C Cell Death (Apoptosis) DSB_C->Death_C Leads to PARP_C->SSB_C Inhibited Inhibitor Benzamide PARP Inhibitor Inhibitor->PARP_N Inhibits Inhibitor->PARP_C Inhibits PARP_Assay_Workflow start Start prep Prepare Cell Lysates (Treated with Inhibitor) start->prep add_lysate Add Lysates and PARP Cocktail (with Biotin-NAD⁺) to Histone-Coated Plate prep->add_lysate incubate Incubate for 60 minutes at RT add_lysate->incubate wash1 Wash Wells x3 incubate->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate_hrp Incubate for 60 minutes at RT add_hrp->incubate_hrp wash2 Wash Wells x3 incubate_hrp->wash2 add_sub Add HRP Substrate wash2->add_sub incubate_sub Incubate for 15-30 minutes (Color Development) add_sub->incubate_sub stop Add Stop Solution incubate_sub->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis: - Plot Absorbance vs. [Inhibitor] - Calculate IC₅₀ read->analyze end End analyze->end

References

Methodological & Application

Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols for the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide, a key intermediate in the development of pharmaceuticals and other organic compounds.[1][2] Two primary synthetic routes are presented: a direct amidation pathway and a multi-step synthesis involving nitration and subsequent reduction. These protocols are intended for researchers, scientists, and professionals in drug development.

Method 1: Direct Amidation of 3-Amino-4-methoxybenzoic Acid

This method outlines the direct condensation of commercially available 3-amino-4-methoxybenzoic acid with dimethylamine to form the desired amide.

Experimental Protocol
  • Activation of Carboxylic Acid: In a round-bottom flask, 3-amino-4-methoxybenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amide Coupling: A coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), is added to the solution at room temperature.[3] The mixture is stirred for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: A solution of dimethylamine (in a suitable solvent like THF or as a gas) (1.2 equivalents) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Multi-step Synthesis from 4-Methoxybenzoic Acid

This alternative route involves the nitration of 4-methoxybenzoic acid, followed by amidation and subsequent reduction of the nitro group.

Step 1: Nitration of 4-Methoxybenzoic Acid
  • Reaction Setup: 4-Methoxybenzoic acid (1 equivalent) is dissolved in a suitable solvent like dichloroethane.[4]

  • Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-10 °C).[4]

  • Reaction and Work-up: The reaction is stirred until completion, then quenched by pouring onto ice. The precipitated product, 4-methoxy-3-nitrobenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid
  • Acid Chloride Formation: 4-Methoxy-3-nitrobenzoic acid (1 equivalent) is refluxed with thionyl chloride or phosphorus trichloride to form the corresponding acid chloride.[5][6]

  • Amidation: The crude acid chloride is then reacted with dimethylamine to form 4-methoxy-3-nitro-N,N-dimethylbenzamide.

Step 3: Reduction of the Nitro Group
  • Reaction Setup: 4-methoxy-3-nitro-N,N-dimethylbenzamide (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.

  • Reduction: The reduction of the nitro group can be achieved through various methods, including:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[5][7]

    • Chemical Reduction: Using reagents like tin(II) chloride (SnCl2), iron (Fe) in acidic media, or sodium hydrosulfite.[7][8]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), and the solvent is removed. The crude product is then purified by crystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the described synthetic routes.

StepReactantsMolar RatioSolventYield (%)Purity (%)
Method 1 3-Amino-4-methoxybenzoic acid, Dimethylamine, DIC, HOBt1 : 1.2 : 1.1 : 1.1DCM/DMF70-80[3]>95
Method 2, Step 1 4-Methoxybenzoic acid, Nitric Acid/Sulfuric Acid1 : 1.1Dichloroethane90-95[4]>98
Method 2, Step 2 4-Methoxy-3-nitrobenzoic acid, Thionyl Chloride, Dimethylamine1 : 1.2 : 1.2-85-95[5][6]>95
Method 2, Step 3 4-Methoxy-3-nitro-N,N-dimethylbenzamide, H2/Pd/C-Methanol90-98[5][7]>98

Visualized Experimental Workflows

G cluster_0 Method 1: Direct Amidation A 3-Amino-4-methoxybenzoic Acid B Activate with DIC/HOBt in DCM A->B C Add Dimethylamine B->C D Reaction at Room Temperature C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the direct amidation synthesis.

G cluster_1 Method 2: Multi-step Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction A1 4-Methoxybenzoic Acid A2 Nitration (HNO3/H2SO4) A1->A2 A3 4-Methoxy-3-nitrobenzoic Acid A2->A3 B1 Acid Chloride Formation (SOCl2) A3->B1 B2 Reaction with Dimethylamine B1->B2 B3 4-Methoxy-3-nitro-N,N-dimethylbenzamide B2->B3 C1 Reduction (e.g., H2/Pd/C) B3->C1 C2 Work-up and Purification C1->C2 C3 This compound C2->C3

References

Application Notes and Protocols for the Analytical Characterization of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-4-methoxy-N,N-dimethylbenzamide (CAS No: 17481-27-5) is a chemical intermediate with applications in the synthesis of dyes and potentially in the development of pharmaceuticals.[1] Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol .[2] Accurate and precise analytical methods are crucial for ensuring its identity, purity, and quality during research, development, and manufacturing processes. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note:

HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is suitable for determining purity and performing quantitative assays. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector. An existing method suggests a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[3] C18 columns are also effective for similar benzamide structures.[4][5]

Experimental Protocol: RP-HPLC-UV

1.1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent C18 column.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (or Phosphoric Acid), this compound reference standard.

  • Standard laboratory glassware, analytical balance, and volumetric flasks.

1.2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known concentration (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

1.3. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by UV-Vis spectroscopy (typically near the compound's λmax).

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

1.4. Data Analysis:

  • Identification: Compare the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard & Sample Preparation StandardPrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[6] For polar molecules like this compound, which contains a primary amine, derivatization is often required to increase volatility and thermal stability, and to improve peak shape. Silylation or acylation are common derivatization strategies.[7] The mass spectrometer provides detailed structural information based on the compound's mass-to-charge ratio and fragmentation pattern, allowing for confident identification.[8]

Experimental Protocol: GC-MS

2.1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector (MSD).

  • Data acquisition and processing software.

  • Analytical column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Reagents: Anhydrous solvent (e.g., Dichloromethane, Acetonitrile), Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), this compound reference standard.

2.2. Sample Preparation and Derivatization:

  • Standard/Sample Preparation: Prepare a solution of the standard or sample in an anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA and 100 µL of anhydrous acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.3. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

2.4. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a derivatized reference standard and/or a library spectrum (e.g., NIST).[2]

  • Quantification: Use a suitable internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dissolution Dissolve Sample in Anhydrous Solvent Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection LibrarySearch Mass Spectrum Library Search Detection->LibrarySearch Confirmation Structure Confirmation LibrarySearch->Confirmation

Caption: Workflow for GC-MS analysis.

Spectroscopic Characterization

Application Note:

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.[8] Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2][8] Infrared (IR) spectroscopy identifies the key functional groups present in the molecule, such as amino, amide, and methoxy groups.[8] UV-Visible spectroscopy helps in determining the wavelength of maximum absorbance (λmax) for quantitative analysis by HPLC-UV.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[2]

  • Expected ¹H NMR Signals: Distinct signals for aromatic protons, methoxy protons, N,N-dimethyl protons, and amino protons.[8]

  • Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon, aromatic carbons, methoxy carbon, and N,N-dimethyl carbons.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol:

    • Acquire a background spectrum of the empty sample compartment.

    • Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2]

    • Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Bands:

    • N-H stretching (amino group): ~3400-3300 cm⁻¹

    • C=O stretching (amide): ~1640 cm⁻¹

    • C-O stretching (methoxy group): ~1250 cm⁻¹

    • Aromatic C-H and C=C vibrations.[8]

3.3. UV-Visible Spectroscopy

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Ethanol).

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Scan the sample solution over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Application: The determined λmax is used to set the detection wavelength in the HPLC-UV method for optimal sensitivity.

Summary of Quantitative Method Parameters

The performance of quantitative methods must be validated to ensure reliable results. The table below summarizes typical parameters that should be established for the HPLC-UV and GC-MS methods.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.995> 0.995
Range 1 - 100 µg/mLDependent on detector saturation
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) ~0.5 - 1.5 µg/mL~0.2 - 0.6 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity High (based on retention time)Very High (based on RT and mass spectrum)

Note: The values presented are typical and must be experimentally determined for the specific instrument and method conditions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide in bulk drug substance or formulation samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A reliable and robust analytical method is crucial for ensuring the quality and purity of this compound. This application note describes a validated isocratic RP-HPLC method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below. While a specific brand of column is mentioned, an equivalent L1 column from another manufacturer can be substituted.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

2.2. Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified to 18 MΩ·cm

  • Formic Acid: ACS grade or higher

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Formulations: The sample preparation for formulated products will depend on the excipients. A general approach involves extracting a known quantity of the formulation with the mobile phase, followed by centrifugation or filtration to remove insoluble materials, and then diluting to a final concentration within the calibration range.

2.4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

3.1. Linearity

The linearity of the method was established by analyzing the working standard solutions across the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
125,480
5127,950
10256,100
25640,250
501,281,500
1002,565,000
Correlation Coefficient (r²) 0.9998

3.2. Precision

The precision of the method was determined by analyzing six replicate preparations of the 50 µg/mL standard solution.

ParameterResult
Mean Retention Time (min) 4.52
RSD of Retention Time (%) 0.3
Mean Peak Area 1,283,700
RSD of Peak Area (%) 0.8

3.3. Accuracy (Recovery)

The accuracy was assessed by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration of 50 µg/mL).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.699.0
100%5050.3100.6
120%6059.599.2
Mean Recovery (%) 99.6

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation E HPLC Injection & Data Acquisition A->E B Standard Solution Preparation D System Suitability Test B->D C Sample Solution Preparation C->E D->E Pass F Peak Integration E->F G Quantification F->G H Report Generation G->H Validation_Parameters center Method Validation specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness

Application Note: 1H NMR Spectroscopic Analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide, a key intermediate in pharmaceutical synthesis. It includes a predicted 1H NMR data table, a comprehensive experimental protocol for acquiring high-quality spectra, and a structural diagram illustrating the proton environments. This application note serves as a practical resource for the characterization and quality control of this compound in research and development settings.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs). 1H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected 1H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted 1H NMR Data

The chemical structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The expected chemical shifts (δ) are influenced by the electronic effects of the amino (-NH2), methoxy (-OCH3), and N,N-dimethylcarboxamide (-CON(CH3)2) substituents on the aromatic ring. The predicted data is summarized in Table 1.

Table 1: Predicted 1H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~6.85d1HJ = 2.0 Hz (meta coupling)
H-6~6.80dd1HJ = 8.5 Hz (ortho), 2.0 Hz (meta)
H-5~6.75d1HJ = 8.5 Hz (ortho coupling)
-NH2~4.5 (broad)s2H-
-OCH3~3.85s3H-
-N(CH3)2~3.05s6H-

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Experimental Protocol

This protocol details the steps for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 12-15 ppm.

    • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-3 seconds.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) for the splitting patterns in the aromatic region.

Structural Representation and Proton Environments

The molecular structure of this compound with its distinct proton environments is illustrated below.

Caption: Molecular structure of this compound.

Workflow for 1H NMR Analysis

The logical flow for the analysis of this compound using 1H NMR is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup shim Shimming setup->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base ref_int Referencing & Integration phase_base->ref_int analyze Spectral Analysis (δ, J, Multiplicity) ref_int->analyze report Generate Report with Data Table & Spectrum analyze->report

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

This application note provides a comprehensive framework for the 1H NMR analysis of this compound. The provided predicted data, detailed experimental protocol, and illustrative diagrams will aid researchers in the efficient and accurate characterization of this important pharmaceutical intermediate. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data, which is essential for regulatory submissions and drug development milestones.

Application Note and Protocol: 13C NMR Characterization of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information on the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 3-amino-4-methoxy-N,N-dimethylbenzamide. It includes a comprehensive, step-by-step protocol for the acquisition of 13C NMR spectra, intended to guide researchers in the structural verification and characterization of this and similar molecules. A general workflow for the characterization of novel synthetic compounds is also presented.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been generated using a computational prediction tool. These values serve as a reliable estimate for the purposes of structural elucidation and spectral analysis.

The predicted 13C NMR chemical shifts are summarized in the table below. The atom numbering corresponds to the chemical structure provided.

Structure of this compound:

A diagram of the chemical structure of this compound with atom numbering.

Atom NumberPredicted Chemical Shift (ppm)
C1~125.8
C2~109.5
C3~136.2
C4~147.9
C5~111.3
C6~118.7
C=O~170.5
N(CH₃)₂~39.4 (and/or ~35.1)
OCH₃~55.9

Note: The two methyl groups on the amide nitrogen may be non-equivalent due to restricted rotation around the C-N bond, potentially resulting in two distinct signals.

Experimental Protocol for 13C NMR Acquisition

This section outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

2.1. Materials and Equipment

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

  • Weigh approximately 20-50 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.[1]

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2.3. Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the 13C probe to the correct frequency.

  • Set the following acquisition parameters for a standard proton-decoupled 13C NMR experiment:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width (SW): 0 - 220 ppm.

    • Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

2.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. If using CDCl₃, the solvent peak is at 77.16 ppm. For DMSO-d₆, the peak is at 39.52 ppm.

  • Integrate the peaks and label the chemical shifts.

Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity such as this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity and Final Characterization synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental hplc Purity Assessment (HPLC) nmr->hplc ms->hplc ftir->hplc elemental->hplc final_char Final Compound Characterization hplc->final_char

A general workflow for the characterization of a novel synthetic compound.

References

Application Note: Mass Spectrometric Analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined is suitable for the identification and quantification of this compound in complex matrices, which is often necessary during drug discovery and development processes. This document includes sample preparation procedures, optimized LC-MS/MS parameters, and expected fragmentation patterns.

Introduction

This compound is an aromatic amide of interest in pharmaceutical research. Accurate and sensitive analytical methods are crucial for its characterization, pharmacokinetic studies, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such compounds.[1] This application note describes a robust LC-MS/MS method for the analysis of this compound.

Chemical Properties

PropertyValueReference
Chemical Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
CAS Number Not available
Structure Chemical Structure of this compound

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Plasma Sample Preparation (for pharmacokinetic studies):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Predicted Mass Transitions for MRM Analysis

The following table summarizes the predicted precursor and product ions for this compound, which are essential for developing a sensitive and selective MRM method.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound195.1150.172.120

Note: These values are predictive and should be optimized experimentally.

Predicted Fragmentation Pathway

Aromatic amides commonly fragment at the amide (N-CO) bond.[2][3] For this compound, the protonated molecule [M+H]⁺ is expected at m/z 195.1. The primary fragmentation is anticipated to be the cleavage of the N-CO bond, resulting in the formation of a stable acylium ion.

fragmentation_pathway parent [M+H]⁺ m/z = 195.1 fragment1 Acylium Ion m/z = 150.1 parent->fragment1 Loss of Dimethylamine fragment3 Dimethyliminium Ion m/z = 72.1 parent->fragment3 α-cleavage fragment2 Dimethylamine m/z = 45.1 experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis prep_start Start stock_solution Prepare Stock Solution prep_start->stock_solution working_standards Prepare Working Standards stock_solution->working_standards sample_extraction Perform Sample Extraction (e.g., Protein Precipitation) working_standards->sample_extraction reconstitution Reconstitute in Mobile Phase sample_extraction->reconstitution injection Inject Sample reconstitution->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols: Utilizing 3-amino-4-methoxy-N,N-dimethylbenzamide in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-methoxy-N,N-dimethylbenzamide is a versatile building block for parallel synthesis, a key technology in modern drug discovery. Its substituted aniline moiety provides a valuable scaffold for the rapid generation of diverse chemical libraries. Parallel synthesis enables the simultaneous creation of hundreds to thousands of distinct molecules, significantly accelerating the identification of novel drug candidates. By systematically combining a common core, such as this compound, with a variety of building blocks, researchers can efficiently explore vast chemical space to identify compounds with desired biological activities. This document provides detailed protocols for leveraging this scaffold in parallel synthesis via amide bond formation and the Ugi four-component reaction, along with potential applications and data management strategies.

Applications

Libraries derived from this compound have potential applications in various therapeutic areas. The benzamide functional group is a common feature in many biologically active molecules. Depending on the diversity elements introduced during parallel synthesis, the resulting compound library could be screened against a range of biological targets.

  • Kinase Inhibition: Substituted benzamides are known to act as kinase inhibitors. For instance, libraries of 3-substituted benzamide derivatives have been evaluated for their activity against Bcr-Abl kinase, a key target in chronic myeloid leukemia.

  • Sigma Receptor Modulation: Benzamide derivatives have also been identified as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.

  • Antiviral Agents: N-phenylbenzamide derivatives have shown promise as inhibitors of enterovirus 71, suggesting that libraries based on the this compound scaffold could yield novel antiviral compounds.[1]

Data Presentation

Effective data management is crucial in parallel synthesis projects. The following tables provide a template for summarizing the quantitative data from a hypothetical 96-well plate parallel synthesis.

Table 1: Building Blocks for Parallel Amide Bond Formation

WellCarboxylic Acid (R-COOH)Molecular Weight ( g/mol )
A1Acetic Acid60.05
A2Propionic Acid74.08
A3Isobutyric Acid88.11
.........
H124-Chlorobenzoic Acid156.57

Table 2: Representative Yields and Purity from Parallel Amide Bond Formation

WellProductTheoretical Yield (mg)Actual Yield (mg)Yield (%)Purity (LC-MS, %)
A1Product 122.218.98596
A2Product 223.620.58798
A3Product 325.021.08495
..................
H12Product 9631.827.78797

Table 3: Building Blocks for a Ugi Four-Component Reaction Library

WellAldehyde (R¹-CHO)Isocyanide (R²-NC)Carboxylic Acid (R³-COOH)
A1Formaldehydetert-Butyl isocyanideAcetic Acid
A2AcetaldehydeCyclohexyl isocyanidePropionic Acid
A3BenzaldehydeBenzyl isocyanideBenzoic Acid
............
H124-Nitrobenzaldehyde1-Naphthyl isocyanide4-Chlorobenzoic Acid

Table 4: Representative Yields and Purity from Ugi Reaction Library Synthesis

WellProductTheoretical Yield (mg)Actual Yield (mg)Yield (%)Purity (LC-MS, %)
A1Ugi Product 130.525.08295
A2Ugi Product 236.430.28397
A3Ugi Product 344.838.58696
..................
H12Ugi Product 9655.748.58798

Experimental Protocols

Protocol 1: Parallel Amide Bond Formation in a 96-Well Plate Format

This protocol describes the solution-phase parallel synthesis of a 96-member library of N-substituted benzamides derived from this compound.

Materials:

  • This compound

  • A diverse set of 96 carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional) or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each of the 96 carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.22 M stock solution of DIC in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HOBt stock solution to each well (0.02 mmol).

    • Seal the reaction block and shake for 10 minutes at room temperature.

    • Add 100 µL of the DIC stock solution to each well (0.022 mmol).

  • Reaction and Work-up:

    • Seal the reaction block securely and shake at room temperature for 12-18 hours.

    • Monitor the completion of the reaction in a representative well (e.g., by TLC or LC-MS).

    • Upon completion, quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Carefully remove the organic layer from each well and transfer to a new 96-well plate for analysis and purification.

  • Purification and Analysis:

    • Analyze the purity of the crude products in each well using LC-MS.

    • Purify the products using a parallel purification system (e.g., preparative HPLC-MS).

    • Determine the yield and confirm the identity of the purified products by LC-MS and ¹H NMR (for selected compounds).

Protocol 2: Parallel Ugi Four-Component Reaction (U-4CR)

This protocol outlines the synthesis of a diverse library of α-acylamino amides using this compound as the amine component in a 96-well format.

Materials:

  • This compound

  • A diverse set of 12 aldehydes

  • A diverse set of 8 isocyanides

  • A diverse set of 12 carboxylic acids

  • Methanol (MeOH), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous MeOH.

    • Prepare 0.2 M stock solutions of the 12 aldehydes in anhydrous MeOH.

    • Prepare 0.2 M stock solutions of the 8 isocyanides in anhydrous MeOH.

    • Prepare 0.2 M stock solutions of the 12 carboxylic acids in anhydrous MeOH.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the appropriate aldehyde stock solution to each well according to the plate map (0.02 mmol).

    • Seal the block and shake at room temperature for 30 minutes to allow for imine formation.

    • Add 100 µL of the appropriate isocyanide stock solution to each well (0.02 mmol).

    • Add 100 µL of the appropriate carboxylic acid stock solution to each well (0.02 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 24-48 hours.

    • Monitor the reaction progress in a representative well.

    • Upon completion, evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

    • Redissolve the residue in each well in a suitable solvent (e.g., DMSO) for analysis and screening.

  • Purification and Analysis:

    • Analyze the purity and confirm the identity of the products in each well by LC-MS.

    • If required, purify the library members using parallel preparative HPLC-MS.

Mandatory Visualizations

G cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_downstream Downstream Processing reagent_prep Prepare Stock Solutions - Amine - Carboxylic Acids - Coupling Reagents dispense Dispense Reagents into Wells reagent_prep->dispense Transfer to liquid handler react Reaction (e.g., Amide Coupling or Ugi) dispense->react workup Quench and Work-up react->workup purify Parallel Purification (HPLC-MS) workup->purify analyze Analysis (LC-MS, NMR) purify->analyze screen High-Throughput Screening analyze->screen

Caption: Workflow for parallel synthesis and screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates transcription Gene Transcription (Proliferation, Survival) ERK->transcription Activates inhibitor Benzamide Library (Potential Inhibitor) inhibitor->RAF Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: MAPK/ERK signaling pathway as a potential target.

References

Application Notes: 3-amino-4-methoxy-N,N-dimethylbenzamide as a Versatile Intermediate for Pyrazole Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-amino-4-methoxy-N,N-dimethylbenzamide as a key intermediate in the synthesis of novel pyrazole derivatives for drug discovery and development. While direct literature on this specific transformation is not extensively available, this document outlines plausible synthetic strategies based on established chemical principles and analogous reactions.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-infective properties. The ability to synthesize diverse substituted pyrazoles is therefore of significant interest to the pharmaceutical industry. This compound offers a unique starting point for accessing novel pyrazole chemical space, leveraging the reactivity of the amino group for heterocyclic ring formation.

Physicochemical Properties of the Intermediate

A clear understanding of the starting material's properties is crucial for reaction design and optimization.

PropertyValueReference Compound Information
IUPAC Name This compoundN/A
Molecular Formula C10H14N2O2N/A
Molecular Weight 194.23 g/mol N/A
Appearance Expected to be a solid[1]
Solubility Likely soluble in organic solventsGeneral chemical principles

Proposed Synthetic Pathways for Pyrazole Synthesis

Two primary strategies are proposed for the conversion of this compound to pyrazole derivatives: functional group transformation of the amine to a hydrazine equivalent followed by cyclization, and a conceptual bioisosteric replacement approach relevant in a drug design context.

Pathway A: Diazotization and Reduction to Hydrazine Followed by Cyclocondensation

This is a classical and reliable method for preparing substituted hydrazines, which are key precursors for the Knorr pyrazole synthesis. The aromatic amine is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine. This hydrazine intermediate can then be reacted with a 1,3-dicarbonyl compound to yield the desired pyrazole.

Pathway_A start 3-amino-4-methoxy- N,N-dimethylbenzamide diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HCl hydrazine Hydrazine Intermediate diazonium->hydrazine 2. SnCl2, HCl pyrazole Substituted Pyrazole Product hydrazine->pyrazole 3. Acetic Acid, Reflux dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole

Workflow for Pathway A: From Amine to Pyrazole.
Pathway B: Conceptual Bioisosteric Replacement

In drug design, bioisosterism refers to the substitution of a moiety with another that has similar physical or chemical properties, resulting in a compound with similar biological activity. The amide group of the starting material could be conceptually replaced by a pyrazole ring to explore new chemical space and potentially improve pharmacokinetic or pharmacodynamic properties. This is a design strategy rather than a direct synthetic conversion.

Bioisosterism start 3-amino-4-methoxy- N,N-dimethylbenzamide concept Bioisosteric Replacement Strategy start->concept pyrazole Pyrazole Analog concept->pyrazole Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation GF Growth Factor GF->Receptor Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Inhibits

References

Application Notes and Protocols: The Role of 3-amino-4-methoxy-N,N-dimethylbenzamide in the Synthesis of CRAC Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Calcium Release-Activated Calcium (CRAC) channel modulators, with a specific focus on the utility of 3-amino-4-methoxy-N,N-dimethylbenzamide as a key synthetic intermediate. CRAC channels are critical regulators of intracellular calcium signaling, particularly in immune cells, making them a prime therapeutic target for a range of autoimmune and inflammatory diseases. The pyrazole-carboxamide scaffold has emerged as a promising chemotype for potent and selective CRAC channel inhibition. Herein, we outline a representative synthetic route to a pyrazole-based CRAC channel modulator starting from this compound, provide protocols for its biological evaluation, and present quantitative data for related compounds.

Introduction to CRAC Channels and Their Modulation

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels located in the plasma membrane of various cell types, most notably lymphocytes and mast cells.[1] Their activation is a consequence of the depletion of calcium stores from the endoplasmic reticulum (ER). This process, known as store-operated calcium entry (SOCE), is initiated by the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), which, upon calcium depletion, translocates to ER-plasma membrane junctions and activates the pore-forming Orai1 protein, the core component of the CRAC channel. The subsequent influx of calcium through the Orai1 channel is a critical signaling event that governs a multitude of cellular functions, including gene expression, proliferation, and cytokine release. Dysregulation of CRAC channel activity is implicated in various immunodeficiencies and autoimmune disorders, highlighting the therapeutic potential of CRAC channel modulators. Small molecule inhibitors targeting the CRAC channel have shown promise in preclinical models of inflammatory diseases.

The Role of this compound in Synthesizing Pyrazole-Based CRAC Channel Inhibitors

The chemical scaffold of many potent CRAC channel inhibitors features a central pyrazole ring linked to an amide moiety. This compound serves as a valuable starting material for the synthesis of such compounds. The primary amino group on this molecule provides a reactive handle for the construction of the pyrazole ring through condensation reactions with appropriate diketones or related synthons. The pre-existing N,N-dimethylbenzamide functionality is a common feature in many biologically active molecules and can be a key determinant in the pharmacokinetic and pharmacodynamic properties of the final modulator.

Synthetic Protocol: Synthesis of a Representative Pyrazole-Based CRAC Channel Modulator

This section details a plausible synthetic route for a hypothetical CRAC channel modulator, N-(4-methoxy-3-(1H-pyrazol-1-yl)-N,N-dimethylphenyl)acetamide (Compound 1) , starting from this compound. This protocol is based on established synthetic methodologies for pyrazole-containing compounds.

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Synthesis_Workflow A 3-amino-4-methoxy- N,N-dimethylbenzamide B Intermediate Diazonium Salt A->B  NaNO2, HCl    0-5 °C   C 3-(azido)-4-methoxy- N,N-dimethylbenzamide B->C  NaN3   D N-(4-methoxy-3-(1H-pyrazol-1-yl)- N,N-dimethylphenyl)acetamide (Compound 1) C->D  Acetylacetone, NaOEt, EtOH, Reflux    then Acetic Anhydride, Pyridine  

Caption: Synthetic workflow for Compound 1.

Materials and Reagents
  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Acetylacetone

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Diazotization of this compound

  • In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve this compound (1.0 eq) in a solution of concentrated HCl (3.0 eq) in water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to form the intermediate diazonium salt.

Step 2: Azide Formation

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the sodium azide solution, keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir for 1 hour at 0-5 °C.

  • Extract the product, 3-(azido)-4-methoxy-N,N-dimethylbenzamide, with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Pyrazole Ring Formation and N-Acetylation

  • Dissolve the crude 3-(azido)-4-methoxy-N,N-dimethylbenzamide (1.0 eq) and acetylacetone (1.2 eq) in ethanol.

  • Add sodium ethoxide (1.5 eq) to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • To the crude intermediate, add acetic anhydride (1.5 eq) and a catalytic amount of pyridine.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product, N-(4-methoxy-3-(1H-pyrazol-1-yl)-N,N-dimethylphenyl)acetamide (Compound 1) , by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Quantitative Data of Representative Pyrazole-Based CRAC Channel Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of several pyrazole-based CRAC channel inhibitors from the literature. These compounds, while not directly synthesized from this compound, share the core pyrazole-carboxamide scaffold and provide a benchmark for the expected activity of newly synthesized analogs.

Compound IDStructureAssay TypeCell LineIC₅₀ (nM)
Pyr2 2-tert-Butyl-N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)thiophene-2-carboxamideThapsigargin-induced Ca²⁺ influxJurkat T cells77[2][3]
Pyr3 N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideThapsigargin-induced Ca²⁺ influxRBL-2H3 cells~1000[4]
Pyr6 4-Methyl-N-(4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)thiazole-5-carboxamideThapsigargin-induced Ca²⁺ influxRBL-2H3 cells~3000[4]
GSK-7975A N-(1-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1H-pyrazol-3-yl)-2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamideElectrophysiology (ICRAC)HEK293~4000

Experimental Protocol: In Vitro Evaluation of CRAC Channel Inhibition

This protocol describes a common method for assessing the inhibitory activity of synthesized compounds on CRAC channels using a thapsigargin-induced calcium influx assay in Jurkat T cells.

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Assay_Workflow A Jurkat T cells culture B Cell harvesting and washing A->B C Loading with Fura-2 AM (Calcium indicator dye) B->C D Incubation with test compound C->D E Measurement of baseline fluorescence D->E F Addition of Thapsigargin (Induces ER Ca2+ store depletion) E->F G Addition of extracellular Ca2+ F->G H Measurement of Ca2+ influx G->H I Data analysis (IC50 determination) H->I

Caption: Calcium influx assay workflow.

Materials and Reagents
  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader capable of ratiometric measurement (Ex: 340/380 nm, Em: 510 nm)

Step-by-Step Procedure
  • Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation: Harvest cells in the logarithmic growth phase and wash twice with Ca²⁺-free HBSS.

  • Dye Loading: Resuspend the cells in Ca²⁺-free HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37 °C in the dark.

  • Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

  • Plating: Resuspend the cells in Ca²⁺-free HBSS and plate them into a 96-well black, clear-bottom plate.

  • Compound Incubation: Add the test compounds at various concentrations (typically in a serial dilution) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO) and a positive control (a known CRAC channel inhibitor).

  • Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Store Depletion: Add thapsigargin (typically 1-2 µM final concentration) to all wells to induce depletion of ER calcium stores. This will cause a transient increase in intracellular calcium due to release from the ER.

  • Calcium Influx: After the intracellular calcium levels have returned to near baseline, add CaCl₂ (typically 1-2 mM final concentration) to the wells to initiate calcium influx through the opened CRAC channels.

  • Data Acquisition: Record the fluorescence ratio for an additional 5-10 minutes to measure the increase in intracellular calcium due to influx.

  • Data Analysis: Calculate the extent of inhibition by comparing the peak calcium influx in the presence of the test compound to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CRAC Channel Signaling Pathway

The following diagram illustrates the key events in the CRAC channel signaling cascade, from the depletion of ER calcium stores to the downstream cellular responses.

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CRAC_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol Orai1 Orai1 (CRAC Channel) Ca_Signal Increased Cytosolic Ca2+ Orai1->Ca_Signal Ca2+ influx PLC PLC IP3 IP3 PLC->IP3 produces Receptor Cell Surface Receptor Receptor->PLC activates STIM1 STIM1 (Ca2+ Sensor) STIM1->Orai1 activates Ca_Store Ca2+ Store Ca_Store->STIM1 sensed by IP3->Ca_Store triggers Ca2+ release NFAT_activation NFAT Activation Ca_Signal->NFAT_activation leads to Gene_expression Gene Expression (e.g., Cytokines) NFAT_activation->Gene_expression promotes Ligand Ligand Ligand->Receptor

Caption: CRAC channel signaling pathway.

Conclusion

This compound represents a versatile and valuable starting material for the synthesis of pyrazole-based CRAC channel modulators. The synthetic protocols and biological evaluation methods outlined in this document provide a comprehensive guide for researchers in the field of drug discovery and development targeting CRAC channels. The continued exploration of structure-activity relationships within this chemical class holds significant promise for the development of novel therapeutics for a wide range of immune and inflammatory disorders.

References

Application Notes and Protocols for the Derivatization of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxy-N,N-dimethylbenzamide is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. Its structure features a primary aromatic amine, a methoxy group, and a dimethylbenzamide moiety, offering multiple sites for chemical modification. The primary amino group is a key handle for derivatization, allowing for the introduction of a wide array of functional groups and the synthesis of novel compounds with potentially interesting biological activities or material properties.

These application notes provide detailed protocols for several common and robust methods for the derivatization of the amino group of this compound. The protocols are intended to serve as a starting point for researchers in drug discovery and chemical synthesis, enabling the creation of libraries of novel derivatives for screening and development. Potential applications for the resulting derivatives include their use as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1][2]

Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles. This allows for a range of derivatization reactions, including acylation, sulfonylation, Schiff base formation, and diazotization followed by azo coupling. Each of these transformations introduces a distinct functional group, significantly altering the physicochemical properties of the parent molecule.

Acylation: Synthesis of Amide Derivatives

Acylation of the amino group to form an amide bond is a fundamental transformation in organic synthesis. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol describes a general method for the acylation of this compound using an acyl chloride.

Experimental Protocol: Acylation with Acetyl Chloride

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.94 g, 10 mmol) and a tertiary amine base such as triethylamine (2.1 mL, 15 mmol) in 40 mL of a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(2-(dimethylcarbamoyl)-5-methoxyphenyl)acetamide.

Quantitative Data: Representative Amide Derivatives

Derivative NameAcylating AgentMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
N-(2-(dimethylcarbamoyl)-5-methoxyphenyl)acetamideAcetyl chlorideC₁₂H₁₆N₂O₃236.2790
N-(2-(dimethylcarbamoyl)-5-methoxyphenyl)benzamideBenzoyl chlorideC₁₇H₁₈N₂O₃298.3488

Experimental Workflow: Acylation

acylation_workflow start Start: Dissolve this compound and triethylamine in DCM cool Cool to 0 °C start->cool add_reagent Add Acetyl Chloride dropwise cool->add_reagent react Stir at Room Temperature (4-6 hours) add_reagent->react workup Quench with Water & Extract with DCM react->workup wash Wash Organic Layer workup->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify end_product End Product: N-acylated derivative purify->end_product

Caption: Workflow for the acylation of this compound.

Sulfonylation: Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides is another important derivatization reaction for primary amines. Sulfonamides are a key class of therapeutic agents with a broad range of biological activities. This protocol outlines the reaction of this compound with a sulfonyl chloride.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

  • Dissolution: Dissolve this compound (1.94 g, 10 mmol) in 30 mL of pyridine in a 100 mL round-bottom flask with a magnetic stirrer. Pyridine acts as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.29 g, 12 mmol) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Precipitation and Filtration: Stir the aqueous mixture until a precipitate forms. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent such as ethanol to obtain the pure 4-methoxy-N,N-dimethyl-3-(p-tolylsulfonamido)benzamide.

Quantitative Data: Representative Sulfonamide Derivatives

Derivative NameSulfonylating AgentMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
4-methoxy-N,N-dimethyl-3-(p-tolylsulfonamido)benzamidep-Toluenesulfonyl chlorideC₁₇H₂₀N₂O₄S348.4285
3-(benzylsulfonamido)-4-methoxy-N,N-dimethylbenzamideBenzylsulfonyl chlorideC₁₇H₂₀N₂O₄S348.4282

Experimental Workflow: Sulfonylation

sulfonylation_workflow start Start: Dissolve this compound in Pyridine cool Cool to 0 °C start->cool add_reagent Add p-Toluenesulfonyl Chloride cool->add_reagent react Heat to 50-60 °C (2-4 hours) add_reagent->react workup Pour into Ice-Water react->workup precipitate Precipitate and Filter workup->precipitate purify Recrystallize from Ethanol precipitate->purify end_product End Product: N-sulfonylated derivative purify->end_product

Caption: Workflow for the sulfonylation of this compound.

Schiff Base Formation: Synthesis of Imine Derivatives

The condensation of the primary amino group with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. Schiff bases are versatile intermediates and have been investigated for their biological activities.[3]

Experimental Protocol: Schiff Base Formation with Benzaldehyde

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.94 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 3-5 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Cooling and Precipitation: After the reaction is complete, cool the solution in an ice bath. The Schiff base product should precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven to yield the pure 3-((benzylideneamino)-4-methoxy-N,N-dimethylbenzamide.

Quantitative Data: Representative Schiff Base Derivatives

Derivative NameCarbonyl CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
3-((benzylidene)amino)-4-methoxy-N,N-dimethylbenzamideBenzaldehydeC₁₇H₁₈N₂O₂282.3492
4-methoxy-3-(((4-methoxyphenyl)methylene)amino)-N,N-dimethylbenzamidep-AnisaldehydeC₁₈H₂₀N₂O₃312.3690

Experimental Workflow: Schiff Base Formation

schiff_base_workflow start Start: Dissolve this compound and Benzaldehyde in Ethanol add_catalyst Add Catalytic Acetic Acid start->add_catalyst react Reflux for 3-5 hours add_catalyst->react cool Cool in Ice Bath react->cool precipitate Precipitate and Filter cool->precipitate dry Dry the Product precipitate->dry end_product End Product: Schiff Base derivative dry->end_product

Caption: Workflow for Schiff base formation with this compound.

Conclusion

The protocols provided herein offer robust and versatile methods for the derivatization of this compound. By employing these synthetic strategies, researchers can generate a diverse library of novel compounds for evaluation in drug discovery programs and for the development of new materials. The straightforward nature of these reactions, coupled with the potential for a wide range of reactants, makes this starting material an attractive scaffold for chemical exploration. Further characterization of the synthesized derivatives for their biological and physical properties is encouraged to unlock their full potential.

References

Application Notes and Protocols for the Acylation of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceutical agents and functional materials. 3-amino-4-methoxy-N,N-dimethylbenzamide is a versatile building block, and the modification of its amino group via acylation allows for the introduction of a wide array of functional groups. This can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and material properties.

Acylated derivatives of similar aromatic amines are known to be key intermediates in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents. The strategic acylation of this compound can lead to the generation of novel compounds for screening in drug discovery programs, particularly in areas such as oncology, infectious diseases, and neurodegenerative disorders. Furthermore, these derivatives are valuable intermediates in the synthesis of dyes and pigments.[1]

General Reaction Scheme

The acylation of this compound involves the reaction of the primary amino group with an acylating agent to form a new amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Acylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 3-amino-4-methoxy- N,N-dimethylbenzamide product Acylated Product reactant1->product + reactant2 Acylating Agent (R-CO-X) reactant2->product + reagents Base, Solvent

Caption: General scheme for the acylation of this compound.

Experimental Protocols

The following protocols provide a general framework for the acylation of this compound with an acyl chloride. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for different acylating agents.

Materials
  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Base (e.g., Pyridine, Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

General Procedure for Acylation with an Acyl Chloride
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (1.0 - 1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if a non-basic solvent was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow start Start setup Dissolve Reactant & Add Base start->setup cool Cool to 0 °C setup->cool add_acyl Add Acylating Agent cool->add_acyl react React at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Work-up react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the acylation reaction.

Representative Data

The following table summarizes hypothetical quantitative data for the acylation of this compound with two different acylating agents. These values are representative of typical outcomes for such reactions and should be used as a guideline.

Acylating AgentBaseSolventReaction Time (h)Yield (%)Purity (%)
Acetyl ChloridePyridineDCM492>98
Benzoyl ChlorideTriethylamineTHF1288>97

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive acylating agent (hydrolyzed).- Insufficiently dried solvent or glassware.- Reaction temperature too low.- Use a fresh bottle of acylating agent.- Ensure all glassware is oven-dried and use anhydrous solvents.- Allow the reaction to proceed at room temperature or with gentle heating.
Multiple Products Observed - Di-acylation (less likely on the amide nitrogen).- Side reactions due to impurities.- Use stoichiometric amounts of the acylating agent.- Purify the starting material if necessary.
Incomplete Reaction - Insufficient reaction time.- Steric hindrance from the acylating agent.- Extend the reaction time and continue to monitor by TLC.- Consider using a more reactive acylating agent or a different coupling agent if starting from a carboxylic acid.

Applications in Drug Development

The acylated derivatives of this compound can be envisioned as key intermediates or final compounds in various drug discovery pipelines.

Drug_Development_Pathway start_mol 3-amino-4-methoxy- N,N-dimethylbenzamide acylation Acylation start_mol->acylation library Library of Acylated Derivatives acylation->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits lead_opt Lead Optimization hits->lead_opt candidate Drug Candidate lead_opt->candidate preclinical Preclinical Studies candidate->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-amino-4-methoxy-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of medicinally important compounds. This document provides detailed protocols for the synthesis of derivatives of 3-amino-4-methoxy-N,N-dimethylbenzamide via a Suzuki coupling reaction. The protocols are based on established methodologies for similar electron-rich aniline substrates and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

I. Synthesis of the Suzuki Coupling Precursor: 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide

To utilize this compound in a Suzuki coupling reaction, it must first be functionalized with a suitable leaving group, typically a halide. The following protocol describes the selective bromination of the aromatic ring at the position ortho to the amino group, which is activated by the electron-donating amino and methoxy substituents.

Experimental Protocol: Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF at 0 °C under a nitrogen atmosphere.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide.

Diagram of Synthetic Workflow for Precursor Synthesis

start This compound reagents N-Bromosuccinimide (NBS) DMF, 0 °C to rt start->reagents 1. workup Workup & Purification reagents->workup 2. product 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide workup->product 3.

Caption: Synthesis of the brominated precursor for Suzuki coupling.

II. Suzuki-Miyaura Cross-Coupling of 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide

The following protocol is adapted from methodologies developed for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, which are structurally analogous to the target substrate.[1][2] This reaction facilitates the coupling of a wide range of aryl and heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water, 10:1)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a Schlenk tube or microwave vial, add 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar Transmetalation Transmetal Transmetalation (Ar-B(OR)2) PdII_R_Ar->Pd0 Reductive Elimination Product Coupled Product (R-Ar) PdII_R_Ar->Product RedElim Reductive Elimination ArylHalide Aryl Halide (R-X) ArylHalide->PdII_RX BoronicAcid Boronic Acid (Ar-B(OR)2) BoronicAcid->PdII_R_Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram of Experimental Workflow for Suzuki Coupling

start Combine Reactants: 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide Arylboronic Acid Pd Catalyst Base inert Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat (80-100 °C) 4-12 hours solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Final Coupled Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

III. Data Presentation: Representative Conditions for Suzuki Coupling of Bromoanilines

The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of bromoaniline derivatives, which can be used as a starting point for the optimization of reactions with 5-bromo-3-amino-4-methoxy-N,N-dimethylbenzamide.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
12-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
22-Bromo-4-fluoroaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane1001692
32-Bromo-5-methoxyaniline3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O90888
43-Bromoaniline2-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851290

Note: Yields are highly substrate-dependent and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for the specific derivatives of this compound.

The protocols outlined in this document provide a robust framework for the synthesis of novel derivatives of this compound using the Suzuki-Miyaura cross-coupling reaction. By following the detailed procedures for the synthesis of the necessary brominated precursor and the subsequent cross-coupling, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery programs. The provided data and diagrams offer valuable guidance for the practical execution and optimization of these reactions.

References

Applications of Functionalized Benzamides in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Functionalized benzamides are a versatile class of compounds with a significant presence in medicinal chemistry. Their ability to interact with a wide range of biological targets has led to their development as therapeutics for various diseases. This document provides detailed application notes and protocols for researchers working with functionalized benzamides in oncology, neuroscience, and anti-inflammatory drug discovery.

Oncology Applications

Functionalized benzamides have emerged as a promising scaffold for the development of novel anticancer agents. They exert their effects through various mechanisms, including epigenetic modification and disruption of the cell cycle.

Histone Deacetylase (HDAC) Inhibition

A significant number of benzamide derivatives function as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of HDACs, leading to their inhibition.[1]

Quantitative Data: HDAC Inhibition by Functionalized Benzamides

CompoundTarget HDAC Isoform(s)IC50 (nM)Cancer Cell LineReference
Entinostat (MS-275)Class I HDACs (HDAC1, 2, 3)930 (HDAC1), 950 (HDAC2), 1800 (HDAC3)Various[2]
Compound 7jHDAC1, HDAC2, HDAC3650 (HDAC1), 780 (HDAC2), 1700 (HDAC3)MCF-7, T47D[2]
Compound 16HDAC330Jurkat 2C4[3]
Compound 13HDAC341Jurkat 2C4[3]

Signaling Pathway: HDAC Inhibition by Benzamides

HDAC_inhibition cluster_nucleus Cell Nucleus Benzamide Functionalized Benzamide (o-aminobenzamide) HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Inhibits Histone Histone (Lysine residues) HDAC->Histone Deacetylates Acetyl_Group Acetyl Group Histone->Acetyl_Group Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylates Open_Chromatin Open Chromatin (Transcriptional Activation) Chromatin->Open_Chromatin Relaxation TSG Tumor Suppressor Gene Expression Open_Chromatin->TSG

Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of benzamide derivatives against specific HDAC isoforms.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing trypsin and a fluorescence enhancer)

    • Test benzamide compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test benzamide compounds in the assay buffer.

    • Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

    • Add 50 µL of the HDAC enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Inhibition

Certain benzamide derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a turbidity-based spectrophotometric assay to measure the effect of benzamide derivatives on tubulin polymerization.[5][6]

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

    • Glycerol (for promoting polymerization)

    • Test benzamide compounds dissolved in DMSO

    • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

    • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Pre-warm the spectrophotometer and the 96-well plate to 37°C.

    • Prepare solutions of the test benzamide compounds at various concentrations in G-PEM buffer.

    • In a pre-warmed 96-well plate, add the test compounds, controls, and buffer.

    • Add reconstituted tubulin to each well to a final concentration of 3 mg/mL.

    • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[5]

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the absorbance values over time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Workflow: Cell-Based Assays for Anticancer Benzamides

anticancer_workflow Start Synthesized Benzamide Derivative MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Flow Cell Cycle Analysis (Flow Cytometry) IC50->Flow Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Western Western Blot Analysis (Protein Expression) IC50->Western InVivo In Vivo Xenograft Model IC50->InVivo End Evaluation of Anticancer Activity Flow->End Apoptosis->End Western->End InVivo->End

Caption: Experimental workflow for evaluating anticancer benzamides.

Neuroscience Applications

Functionalized benzamides are well-established in the treatment of central nervous system (CNS) disorders, primarily due to their interaction with dopamine and sigma receptors.

Dopamine Receptor Modulation

Many benzamide derivatives act as antagonists at dopamine D2 and D3 receptors. This activity is the basis for their use as antipsychotic and antiemetic drugs.[7][8] The classification of benzamides often depends on their dose-dependent effects; at low doses, they can act as disinhibitory agents by preferentially blocking presynaptic autoreceptors, leading to increased dopamine release, while at higher doses, they block postsynaptic receptors, resulting in antipsychotic effects.[9][10]

Quantitative Data: Dopamine Receptor Binding Affinity of Benzamides

CompoundTarget ReceptorKi (nM)Reference
Halogenated Benzamide DerivativeD3 Dopamine Receptor1.6
Compound 15D3 Dopamine Receptor2[11]
AmisulprideD2/D3 Dopamine Receptors-[12]
SulpirideD2/D3 Dopamine Receptors-[7]

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of benzamide derivatives for dopamine receptors.

  • Reagents and Materials:

    • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

    • Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-(+)-PHNO for D3 receptors)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

    • Test benzamide compounds dissolved in DMSO

    • Non-specific binding control (e.g., haloperidol)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test benzamide compounds.

    • In reaction tubes, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compounds and calculate the Ki value using the Cheng-Prusoff equation.

Sigma-1 Receptor Agonism

The sigma-1 receptor (S1R) is a chaperone protein involved in neuroprotection and neuroinflammation. Benzamide-based S1R agonists are being investigated for the treatment of neurodegenerative diseases and ischemic stroke.[13][14]

Quantitative Data: Sigma-1 Receptor Binding Affinity

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)Reference
Compound 1---[7]
Compound 21.2>1000>833[7]
Compound 62.5>1000>400[7]

Anti-inflammatory Applications

Benzamide derivatives have also demonstrated potential as anti-inflammatory agents. Their mechanisms of action in this context include the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.

Cyclooxygenase (COX) Inhibition

Some substituted benzamides have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Interestingly, some of these compounds exhibit anti-inflammatory effects without causing the gastric damage often associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Inhibition of NF-κB Signaling

Certain benzamides can inhibit the transcription factor NF-κB, a master regulator of the inflammatory response. By preventing the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α.[13]

Signaling Pathway: Anti-inflammatory Action of Benzamides

anti_inflammatory Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway COX_Enzymes COX-1 / COX-2 Inflammatory_Stimulus->COX_Enzymes Benzamide Functionalized Benzamide Benzamide->NFkB_Pathway Inhibits Benzamide->COX_Enzymes Inhibits TNFa TNF-α Production NFkB_Pathway->TNFa Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNFa->Inflammation

Caption: Anti-inflammatory mechanisms of functionalized benzamides.

Synthesis of Functionalized Benzamides

The synthesis of functionalized benzamides is typically achieved through the coupling of a benzoic acid derivative with an amine.

Experimental Protocol: General Synthesis of an N-Substituted Benzamide

This protocol describes a general method for the synthesis of an N-substituted benzamide via the formation of an acyl chloride intermediate.

  • Reagents and Materials:

    • Substituted benzoic acid

    • Thionyl chloride (SOCl2) or oxalyl chloride

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

    • Substituted amine

    • Base (e.g., triethylamine, pyridine)

    • Magnetic stirrer and heating mantle

    • Round-bottom flasks and condenser

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Acyl Chloride Formation: In a round-bottom flask, dissolve the substituted benzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used in the next step without further purification.

    • Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the substituted amine and a base (e.g., triethylamine, 1.2 equivalents) in the same anhydrous solvent.

    • Cool the amine solution to 0°C in an ice bath. Slowly add the acyl chloride solution dropwise to the amine solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-substituted benzamide.

    • Characterization: Confirm the structure of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and overcome common challenges.

Synthesis Overview

The synthesis of this compound typically proceeds through one of two primary routes, starting from 3-nitro-4-methoxybenzoic acid. The choice of route can depend on reagent availability, scale, and downstream purification considerations.

SynthesisPathways SM 3-nitro-4-methoxybenzoic acid I1 3-nitro-4-methoxy-N,N-dimethylbenzamide SM->I1 Amide Coupling (e.g., SOCl₂, Dimethylamine) I2 3-amino-4-methoxybenzoic acid SM->I2 Nitro Reduction (e.g., Fe, NH₄Cl) FP This compound I1->FP Nitro Reduction (e.g., H₂, Pd/C) I2->FP Amide Coupling (e.g., EDC, HOBt, Dimethylamine)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.

TroubleshootingWorkflow start Low or No Yield Observed check_sm Starting material (SM) still present? (Check by TLC/LC-MS) start->check_sm amidation_issue Problem in Amidation Step check_sm->amidation_issue Yes, during amidation reduction_issue Problem in Nitro Reduction Step check_sm->reduction_issue Yes, during reduction complex_mixture Complex mixture of spots by TLC? check_sm->complex_mixture No inactive_coupling Cause: Inactive Coupling Reagents Solution: Use fresh EDC/HOBt/HATU. Store desiccated. amidation_issue->inactive_coupling insufficient_base Cause: Insufficient Base Solution: Ensure correct stoichiometry of base (e.g., DIPEA) to neutralize acids. amidation_issue->insufficient_base inactive_catalyst Cause: Inactive Catalyst Solution: Use fresh Pd/C. Ensure catalyst is not poisoned. reduction_issue->inactive_catalyst poor_h2 Cause: Insufficient Hydrogenation Solution: Purge system properly. Increase H₂ pressure or reaction time. reduction_issue->poor_h2 side_reactions Cause: Side Reactions / Degradation Solution: Lower reaction temperature. Check for incompatible functional groups. complex_mixture->side_reactions Yes purification_issue Cause: Difficult Purification Solution: Optimize chromatography (solvent system, gradient) or consider recrystallization. complex_mixture->purification_issue No / Minor Spots

Caption: A logical workflow for troubleshooting low yield issues.

Problem Potential Cause Recommended Solution
Low Yield in Amide Coupling Inactive or degraded coupling reagents (e.g., EDC, HOBt).Use fresh, high-quality coupling reagents and store them under desiccated conditions.[1]
Insufficient base (if required by the coupling method).Ensure the correct stoichiometry of a non-nucleophilic base (e.g., DIPEA) is used to neutralize any acids formed.[1]
Formation of a non-reactive salt between the carboxylic acid and amine.This is common in direct condensation. Use of a coupling agent is necessary to activate the carboxylic acid.[2]
Incomplete Nitro Reduction Inactive catalyst (e.g., Pd/C).Use a fresh batch of catalyst. Ensure the previous batch was not exposed to catalyst poisons. For catalytic hydrogenation, a 5% Pd/C catalyst is common.[3]
Insufficient hydrogen pressure or reaction time.Ensure the reaction vessel is properly purged and pressurized. If the reaction stalls, consider increasing the pressure or extending the reaction time.[3]
Poor choice of reducing agent.For chemical reduction, agents like hydrazine hydrate with a catalyst (e.g., FeCl₃·6H₂O) can be highly effective, sometimes achieving yields over 99%.[4]
Product is Impure Side-products from the coupling reaction (e.g., N-acylurea).Add the amine promptly after activating the carboxylic acid to minimize side reactions of the activated intermediate.[1] Water-soluble byproducts from EDC can be removed with aqueous washes.[1]
Incomplete reaction, starting material remains.Extend the reaction time and monitor closely by TLC or LC-MS. A slight excess of the amine or coupling reagents may be used.[1]
Contamination with colored impurities.If the product is unexpectedly colored (e.g., yellow/brown), it may indicate residual nitro compound or degradation. Ensure thorough purification by column chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred? A1: Both routes are viable. Route 1 (amidation then reduction) is often preferred as amide coupling on the electron-deficient 3-nitro-4-methoxybenzoic acid can be very efficient. The subsequent nitro reduction is a well-established transformation. Route 2 (reduction then amidation) can be complicated by the dual reactivity of the resulting 3-amino-4-methoxybenzoic acid, where the amino group might interfere with some coupling reagents.[1]

Q2: What are the best coupling reagents for the amidation step? A2: A variety of coupling reagents can be used. For laboratory scale, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) are very common and effective.[2][5] Uronium salts like HATU are also highly efficient but are typically more expensive.[5] For larger scale, converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with dimethylamine is a cost-effective alternative.[6]

Q3: What are the critical parameters for a successful catalytic hydrogenation (nitro reduction)? A3: The key parameters are catalyst activity, hydrogen pressure, temperature, and solvent. Studies on similar substrates show that under optimized conditions (e.g., 60°C, 1.0 MPa H₂ pressure, methanol as solvent) the reaction can reach 100% conversion and >99% selectivity in under an hour.[3] It is crucial to ensure the catalyst is active and the system is free of potential catalyst poisons.

Q4: How can I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress.[1] Choose a solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting material, intermediate, and final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS can be used.

Q5: What are the primary safety concerns? A5: Catalytic hydrogenation involves flammable hydrogen gas and should be conducted behind a blast shield with proper grounding. Coupling reagents and solvents like DMF can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data on Reaction Conditions

Optimizing reaction conditions is critical for maximizing yield. The following tables summarize quantitative data from studies on analogous reactions.

Table 1: Effect of Conditions on Yield for Nitro Group Reduction (Analogue: 3-nitro-4-methoxyacetanilide) [4]

Reducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
80% Hydrazine HydrateFeCl₃·6H₂OMethanol702.099.3
40% Hydrazine HydrateFeCl₃·6H₂OEthanol401.099.1
60% Hydrazine HydrateFe₂O₃n-Hexane401.099.6

Table 2: Comparison of Amide Coupling Reagents (General)

Coupling SystemBaseSolventTemperatureTypical Yield (%)
SOCl₂ / DimethylaminePyridine or excess amineDCM or Toluene0°C to reflux85-97
EDC / HOBt / DimethylamineDIPEA or Et₃NDMF or DCMRoom Temp80-95
HATU / DimethylamineDIPEA or CollidineDMFRoom Temp90-99

Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride (Synthesis of 3-nitro-4-methoxy-N,N-dimethylbenzamide)

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-nitro-4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Activation: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Workup (1): Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. Add a solution of dimethylamine (2.0-2.5 eq, either as a solution in THF or generated from dimethylamine HCl and a base like triethylamine) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-12 hours until completion.

  • Workup (2): Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield 3-nitro-4-methoxy-N,N-dimethylbenzamide.

Protocol 2: Catalytic Hydrogenation for Nitro Reduction (Synthesis of this compound)

  • Setup: To a hydrogenation vessel, add 3-nitro-4-methoxy-N,N-dimethylbenzamide (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Add the palladium on carbon catalyst (5-10% Pd/C, ~1-5 mol% Pd) to the mixture.

  • Hydrogenation: Seal the vessel and purge the atmosphere with an inert gas (N₂ or Ar), followed by careful purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or as optimized).

  • Reaction: Stir the mixture vigorously at room temperature (or with gentle heating, e.g., up to 60°C) until hydrogen uptake ceases.[3] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be used directly or purified further by recrystallization or column chromatography if necessary.

References

Technical Support Center: Purification of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 3-amino-4-methoxy-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A1: Discoloration is often due to the presence of oxidized impurities or residual starting materials. The amino group makes the compound susceptible to air oxidation, which can form colored byproducts. To address this, consider the following:

  • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use charcoal sparingly as it may also adsorb your product, leading to lower yields.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps, to prevent oxidation.

  • Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to maintain its purity and color.

Q2: I am experiencing a low yield after recrystallization. What are the common causes and how can I improve my recovery?

A2: Low recovery during recrystallization can stem from several factors:

  • Suboptimal Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature and below.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too rapidly, impurities can become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled for a sufficient period to maximize crystal formation.

Q3: My compound is streaking or tailing on the TLC plate during column chromatography. What causes this and how can I resolve it?

A3: Streaking or tailing of amino-containing compounds on silica gel TLC plates is a common issue. It is often caused by the interaction of the basic amino group with the acidic silica gel. To mitigate this, you can:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a functionalized silica gel (e.g., amine-functionalized silica).

Q4: The crude product is an oil and will not solidify. How should I proceed with purification?

A4: An oily crude product can be due to residual solvents or impurities that depress the melting point.

  • High Vacuum: First, try to remove any volatile impurities or residual solvent by placing the oil under a high vacuum for an extended period.

  • Column Chromatography: If the product remains an oil, column chromatography is the recommended purification method. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before loading it onto the column.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing The boiling point of the solvent is too high, or the solution is supersaturated.Try using a lower-boiling point solvent. Alternatively, reheat the solution and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
No crystal formation upon cooling The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Try to concentrate the solution by evaporating some of the solvent. If that fails, a different solvent system should be explored.
Crystals are contaminated with impurities The solution cooled too quickly, or the washing step was inefficient.Ensure slow cooling to allow for proper crystal lattice formation. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the product and impurities The chosen mobile phase does not provide sufficient resolution.Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for N,N-disubstituted benzamides is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation.[1]
Product elutes with the solvent front The mobile phase is too polar.Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).
Product does not elute from the column The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider adding a small amount of a more polar solvent like methanol to the eluent. For basic compounds, adding triethylamine to the eluent can help.

Data Presentation

The following table provides benchmark data for the purification of a related compound, 3-amino-4-methoxybenzanilide, which can serve as a reference for setting expectations for the purification of this compound.

ParameterExpected Value
Starting Purity ~98%
Final Purity (after filtration) >99.5%
Yield ~95%
Melting Point 152-154 °C

Data adapted from a patent for the synthesis of 3-amino-4-methoxybenzanilide.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. The desired product should have an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). "Dry loading" by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent is often preferred. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_process Purification and Analysis Crude_Product Crude 3-amino-4-methoxy- N,N-dimethylbenzamide TLC_Analysis TLC Analysis to Assess Purity and Impurity Profile Crude_Product->TLC_Analysis Decision Is the major impurity polar or non-polar? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Impurity has different solubility Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple impurities or similar solubility Purification_Step Perform Selected Purification Method Recrystallization->Purification_Step Column_Chromatography->Purification_Step Purity_Check TLC/HPLC Analysis of Purified Fractions Purification_Step->Purity_Check Combine_Fractions Combine Pure Fractions and Evaporate Solvent Purity_Check->Combine_Fractions Final_Product Pure Product Combine_Fractions->Final_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Troubleshooting Recrystallization cluster_chromatography Troubleshooting Chromatography Start Low Yield After Purification Check_Method Which purification method was used? Start->Check_Method Recrystallization_Issues Recrystallization Check_Method->Recrystallization_Issues Recrystallization Chromatography_Issues Column Chromatography Check_Method->Chromatography_Issues Chromatography Solvent_Check Was minimal hot solvent used? Recrystallization_Issues->Solvent_Check TLC_Check Was Rf value optimal (0.2-0.4)? Chromatography_Issues->TLC_Check Cooling_Rate Was cooling slow? Solvent_Check->Cooling_Rate Yes Mother_Liquor Analyze mother liquor for product Cooling_Rate->Mother_Liquor Yes Streaking Was streaking observed on TLC? TLC_Check->Streaking Yes Eluent_Polarity Was eluent polarity optimized? Streaking->Eluent_Polarity No

Caption: Troubleshooting logic for low yield in purification processes.

References

Technical Support Center: Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds via two main stages:

  • Amidation: Conversion of a substituted benzoic acid (e.g., 4-methoxy-3-nitrobenzoic acid) to the corresponding N,N-dimethylamide.

  • Reduction: Reduction of the nitro group to an amine.

Amidation Step: N,N-dimethyl-4-methoxy-3-nitrobenzamide Synthesis

Q1: The amidation reaction is slow or incomplete, resulting in low yield.

A1: This is a common issue that can be addressed by examining several factors:

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the amidation to proceed efficiently.

    • Thionyl Chloride (SOCl₂): Ensure the SOCl₂ is fresh and the reaction is performed under anhydrous conditions. The reaction of 4-methoxy-3-nitrobenzoic acid with SOCl₂ is typically heated to reflux.[1][2]

    • Coupling Reagents (e.g., EDC, HOBt): If using coupling reagents, ensure they are of high quality and used in appropriate stoichiometric amounts. These reagents are often used for milder reaction conditions.[3]

  • Reaction Conditions:

    • Temperature: Some amidation reactions require heating to proceed at a reasonable rate.[1]

    • Solvent: Ensure the starting materials are soluble in the chosen solvent. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices.[3]

  • Purity of Starting Materials: Impurities in the 4-methoxy-3-nitrobenzoic acid or dimethylamine can interfere with the reaction.

Q2: I am observing side products during the amidation reaction.

A2: Side product formation can often be attributed to the reactivity of the reagents and intermediates.

  • Reaction with Methoxy Group: Under harsh acidic conditions (e.g., excess SOCl₂ and high temperatures), demethylation of the methoxy group is a possibility, though less common under standard amidation conditions.

  • Side Reactions of Coupling Reagents: Some coupling reagents can form stable intermediates that do not react further or can react with other species in the reaction mixture.

  • Purification: Most common side products from the amidation step can be removed by standard purification techniques such as aqueous workup and recrystallization or column chromatography.

Reduction Step: Conversion of Nitro Group to Amine

Q3: The reduction of the nitro group is incomplete.

A3: Incomplete reduction is a frequent problem in the synthesis of aromatic amines.

  • Catalyst Activity (for Catalytic Hydrogenation):

    • The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated. Use a fresh batch of catalyst.[4][5]

    • The catalyst loading might be too low. Try increasing the weight percentage of the catalyst.[4]

  • Reducing Agent Stoichiometry (for Metal/Acid Reductions):

    • Ensure a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, Zn/AcOH) is used.[4][5] The purity and surface area of the metal are also important.[4]

  • Solubility: Poor solubility of the N,N-dimethyl-4-methoxy-3-nitrobenzamide in the reaction solvent can limit the reaction rate.[4] Consider using co-solvent systems like ethanol/water or THF.[4][6]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates may require heating.[4]

Q4: I am observing the formation of side products like hydroxylamines, nitroso, or azoxy compounds.

A4: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reaction stalls, these intermediates may accumulate or react with each other to form azoxy or azo compounds.[4]

  • Control of Reaction Conditions:

    • Temperature: Overheating can sometimes promote the formation of side products.[4]

    • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. Catalytic hydrogenation is often a clean method.[5] For substrates sensitive to hydrogenation, reagents like SnCl₂ are a good alternative.[4][7] Lithium aluminum hydride (LiAlH₄) should be avoided for aromatic nitro compounds as it can lead to azo products.[5]

  • Driving the Reaction to Completion: Ensuring a sufficient amount of the reducing agent and adequate reaction time can help to fully reduce the intermediates to the desired amine.[4]

Q5: The amide group is being reduced during the nitro group reduction.

A5: While amides are generally stable, some powerful reducing agents can reduce them to amines.

  • Choice of Reducing Agent: To selectively reduce the nitro group in the presence of an amide, it is crucial to choose a chemoselective reducing agent.

    • Recommended: Catalytic hydrogenation (H₂/Pd/C), SnCl₂/HCl, Fe/HCl, and Zn/AcOH are generally selective for the nitro group over the amide.[5][8]

    • To Avoid: Strong hydride reagents like LiAlH₄ will readily reduce both the nitro group and the amide.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common route involves the amidation of 4-methoxy-3-nitrobenzoic acid with dimethylamine, followed by the reduction of the nitro group. The amidation can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with dimethylamine.[1][2] The subsequent nitro reduction is often performed using catalytic hydrogenation or metal/acid combinations.[5]

Q2: What are the best methods for purifying the final product?

A2: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: An initial acid-base extraction can remove many impurities. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the free amine can be liberated by basifying the aqueous layer and extracting with an organic solvent.[10]

  • Recrystallization: This is often an effective method for purifying solid amide products. Solvents like ethanol, acetone, or acetonitrile can be effective.[11]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A common eluent system is a mixture of hexane and ethyl acetate.[11]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Thionyl Chloride: This is a corrosive and toxic reagent. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.[1]

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate equipment.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. They should be performed with adequate cooling and ventilation.

  • Final Product: The product, this compound, may have its own toxicological properties. It is prudent to handle it with care.

Data Presentation

Table 1: Common Reagents for Nitro Group Reduction and Their Selectivity

Reducing AgentTypical ConditionsAdvantagesPotential Side Reactions/Issues
H₂/Pd/C H₂ (balloon or pressure), Pd/C catalyst, solvent (e.g., EtOH, EtOAc)High yield, clean reaction, water is the only byproduct.[5][12]May reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[5]
SnCl₂·2H₂O HCl, EtOH, heatGood for compounds with functional groups sensitive to hydrogenation.[4][7]Requires stoichiometric amounts, and tin salts can be difficult to remove during workup.[6]
Fe/HCl or Fe/NH₄Cl Fe powder, acid, solvent (e.g., EtOH/H₂O)Inexpensive and effective.Requires acidic conditions, and the workup can be cumbersome due to iron salts.
Zn/AcOH Zn dust, acetic acidMild conditions, good for sensitive substrates.[5]Can be slow, workup required to remove zinc salts.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethyl-4-methoxy-3-nitrobenzamide (Amidation)

This protocol is adapted from general procedures for the synthesis of amides from carboxylic acids.[1]

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1 eq) in toluene. Carefully add thionyl chloride (2 eq) in a fume hood.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in dichloromethane (DCM). In a separate flask, prepare a solution of dimethylamine (2.2 eq) in DCM.

  • Cool the acid chloride solution in an ice bath and add the dimethylamine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Wash the reaction mixture with water, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N,N-dimethyl-4-methoxy-3-nitrobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).[11]

Protocol 2: Synthesis of this compound (Reduction)

This protocol is a general procedure for the reduction of an aromatic nitro group using SnCl₂·2H₂O.[4]

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyl-4-methoxy-3-nitrobenzamide (1 eq) in ethanol.

  • Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8).

  • Filtration and Extraction: The resulting suspension is filtered through Celite to remove tin salts. The filtrate is transferred to a separatory funnel, and the layers are separated.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.[11]

Visualizations

Synthesis_Pathway SM 4-methoxy-3-nitrobenzoic acid INT N,N-dimethyl-4-methoxy- 3-nitrobenzamide SM:e->INT:w 1. SOCl₂ 2. (CH₃)₂NH PROD 3-amino-4-methoxy- N,N-dimethylbenzamide INT:e->PROD:w Reduction (e.g., H₂/Pd/C or SnCl₂)

Caption: Synthetic pathway for this compound.

Side_Reactions nitro Nitro Compound (R-NO₂) nitroso Nitroso (R-NO) nitro->nitroso Partial Reduction hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine Reduction azoxy Azoxy Compound (R-N=N(O)-R) nitroso->azoxy Condensation with Hydroxylamine amine Amine (R-NH₂) hydroxylamine->amine Full Reduction azo Azo Compound (R-N=N-R) azoxy->azo Reduction

Caption: Potential side reactions during nitro group reduction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp., Solvent, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_solubility Assess Starting Material Solubility solubility_ok Solubility OK? check_solubility->solubility_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents/ Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_solubility Yes optimize_conditions Adjust Temperature/ Solvent/Time conditions_ok->optimize_conditions No change_solvent Use Co-solvent or Alternative Solvent solubility_ok->change_solvent No end Reaction Optimized solubility_ok->end Yes optimize_reagents->check_reagents optimize_conditions->check_conditions change_solvent->check_solubility

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing N,N-Dimethylation of Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N,N-dimethylation of benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N,N-dimethylation of benzamides?

A1: Several methods are commonly employed for the N,N-dimethylation of benzamides, each with its own advantages and disadvantages. Key approaches include:

  • Reductive Amination: This classic method involves the reaction of a benzamide with formaldehyde in the presence of a reducing agent.

  • Transition Metal Catalysis: Various transition metals, such as copper and ruthenium, can catalyze the N,N-dimethylation reaction using different methyl sources. For example, a copper-catalyzed one-pot reaction can be used to synthesize N,N-dimethyl benzamides.[1]

  • Use of Methylating Agents: Strong methylating agents like methyl iodide or dimethyl sulfate can be used, though their toxicity is a concern.[2] Safer alternatives, such as quaternary ammonium salts, are also being explored.[2]

  • Transition-Metal-Free Approaches: Methods utilizing strong bases like lithium diisopropylamide (LDA) for direct alkylation have also been developed.[3][4]

Q2: How do I choose the best method for my specific benzamide substrate?

A2: The choice of method depends on several factors, including the substrate's functional group tolerance, the desired scale of the reaction, and available laboratory equipment.

  • For substrates with sensitive functional groups, milder, catalyzed reactions are often preferred.

  • For large-scale synthesis, the cost and availability of reagents are crucial considerations.

  • The steric and electronic properties of the substituents on the benzamide can also influence the reaction's success. For instance, sterically hindered benzamides may require more forcing conditions or specific catalysts to achieve high yields.[3][4]

Q3: What are the typical yields for N,N-dimethylation of benzamides?

A3: Yields can vary significantly depending on the chosen method and the specific benzamide substrate. With optimized conditions, yields can range from moderate to excellent. For example, copper-catalyzed methods have reported yields of up to 85%.[1] Ru/C-catalyzed N-methylation can also produce N,N-dimethylated products in good to excellent yields.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the N,N-dimethylation of benzamides and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - For heterogeneous catalysts, ensure proper activation if required. - Consider screening different catalysts.
Poor Quality Reagents - Use freshly distilled or purified solvents and reagents. - Ensure the methylating agent has not decomposed.
Sub-optimal Reaction Temperature - Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. - Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature.
Incorrect Stoichiometry - Verify the stoichiometry of all reactants, especially the benzamide, methylating agent, and catalyst. - A slight excess of the methylating agent may be beneficial in some cases.
Presence of Water or Other Inhibitors - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Certain functional groups on the substrate may inhibit the catalyst.

Problem 2: Formation of Side Products

Possible Cause Suggested Solution
Over-methylation (for primary amides) - Carefully control the stoichiometry of the methylating agent. - Monitor the reaction closely and stop it once the desired product is formed.
Hydrolysis of the Benzamide - Ensure anhydrous reaction conditions. - If using a base, choose one that does not promote hydrolysis.
Side reactions of functional groups - Protect sensitive functional groups on the benzamide substrate before the methylation reaction.
Formation of N-methylated byproducts In some cases, N-monomethylated products can be formed. Optimizing reaction time and temperature can favor the desired N,N-dimethylated product.

Problem 3: Difficult Product Purification

Possible Cause Suggested Solution
Co-elution with Starting Material or Byproducts - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography.
Product is an Oil - If the product is an oil, try to crystallize it by trituration with a non-polar solvent or by dissolving it in a minimal amount of a suitable solvent and adding a non-polar anti-solvent.
Product is Water-Soluble - If the product has significant water solubility, perform multiple extractions with an organic solvent. - Saturating the aqueous layer with salt (salting out) can improve extraction efficiency.

Data Presentation

Table 1: Comparison of Catalytic Systems for N,N-Dimethylation

CatalystMethylating AgentSolventTemperature (°C)Typical Yield (%)Reference
Cu₂O / 1,10-phenanthrolineDMF-130up to 85[1]
5% Ru/CFormaldehydeMethanol70Good to Excellent[5][6]
Pd/In₂O₃Formic Acid--Good to Excellent[7]
Ni(OAc)₂·4H₂O / PhosphiteN-methylformamide-110-[8]
Cu/Al₂O₃para-formaldehyde-130-[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed N,N-Dimethylation using DMF [1]

This protocol describes a one-pot synthesis of N,N-dimethyl benzamides from benzyl cyanide and iodobenzene using DMF as the dimethylamine source.

Materials:

  • Benzyl cyanide

  • Iodobenzene

  • N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (TsOH)

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL Schlenk tube, add benzyl cyanide (1 mmol), iodobenzene (1 mmol), DMF (2 mL), TsOH (1 mmol), Cu₂O (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).

  • Stir the mixture at 130 °C under an oxygen atmosphere for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent to obtain the N,N-dimethyl benzamide.

Protocol 2: Ruthenium-Catalyzed N,N-Dimethylation using Formaldehyde [5]

This protocol details the N,N-dimethylation of amines using a heterogeneous Ru/C catalyst and formaldehyde.

Materials:

  • Amine substrate (e.g., benzylamine)

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Formaldehyde (37 wt. % in H₂O)

  • Methanol

  • Hydrogen gas (H₂)

  • Internal standard for GC analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a suitable reactor, combine the amine substrate (0.5 mmol), 10 mg of 5% Ru/C catalyst, and 5 mL of methanol.

  • Add 3 mmol of formaldehyde to the mixture.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at 70 °C for 8 hours.

  • After cooling to room temperature, analyze the reaction mixture by GC using an internal standard to determine the yield and conversion.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Benzamide, Catalyst, and Solvent reagents Add Methylating Agent and other Reagents start->reagents heat Heat to Optimized Temperature reagents->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Pure Product purify->characterize troubleshooting_workflow decision decision issue issue start Start N,N-Dimethylation Reaction check_yield Check Reaction Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_purity Check Product Purity check_yield->check_purity Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions impure Impure Product check_purity->impure No end Successful Reaction check_purity->end Yes optimize_purification Optimize Purification Method (Chromatography, Recrystallization) impure->optimize_purification check_reagents Check Reagent Quality and Catalyst Activity optimize_conditions->check_reagents check_reagents->start characterize Characterize Side Products optimize_purification->characterize characterize->start

References

Technical Support Center: Stability of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 3-amino-4-methoxy-N,N-dimethylbenzamide in acidic solutions?

A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the amide bond. This reaction is a common degradation pathway for benzamide derivatives in the presence of acid and water, leading to the formation of 3-amino-4-methoxybenzoic acid and dimethylamine. The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific acid used.

Q2: What are the potential degradation products of this compound in an acidic medium?

A2: The expected primary degradation products from acid-catalyzed hydrolysis are:

  • 3-amino-4-methoxybenzoic acid

  • Dimethylamine

Further degradation of these products may occur under harsh conditions, but they are the initial and most likely products to be observed.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for monitoring the degradation of the parent compound and the appearance of its degradation products. A reverse-phase C18 column is often suitable for separating the relatively polar parent compound from its more polar degradation product, 3-amino-4-methoxybenzoic acid. Mass spectrometry (LC-MS) can be used for definitive identification of the degradation products.

Q4: My solution of this compound in an acidic buffer turned yellow. What could be the cause?

A4: The yellowing of the solution could be indicative of the formation of colored degradation products. Aromatic amines, such as the one present in the molecule, can be susceptible to oxidation, which can be exacerbated by certain acidic conditions or the presence of trace metal impurities. It is recommended to analyze the yellow solution by HPLC and mass spectrometry to identify the colored species. Running the experiment under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in acidic media The compound is highly susceptible to acid hydrolysis.- Reduce the temperature of the experiment.- Use a less acidic buffer (higher pH) if the experimental conditions allow.- Shorten the exposure time to the acidic environment.
Poor peak shape or retention time shifts in HPLC analysis - Interaction of the amine group with the silica backbone of the HPLC column.- Inconsistent buffer pH.- Use a mobile phase with a buffer (e.g., phosphate or acetate) to control the pH.- Add a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape.- Ensure the mobile phase is well-mixed and degassed.
Appearance of multiple unknown peaks in the chromatogram - Complex degradation pathways are occurring.- Sample is contaminated.- Use LC-MS to identify the unknown peaks.- Test the stability of the degradation products under the same conditions.- Verify the purity of the starting material.
Inconsistent degradation rates between experiments - Fluctuation in temperature.- Inaccurate buffer preparation.- Variability in the concentration of the acid catalyst.- Use a calibrated thermostat-controlled water bath or heating block.- Prepare fresh buffers for each experiment and verify the pH.- Use a calibrated pipette for adding the acid.

Experimental Protocols

Protocol for Assessing Acidic Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound in an acidic solution.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) or other acid of choice

  • Water (HPLC-grade)

  • Methanol or Acetonitrile (HPLC-grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatted water bath or incubator

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Preparation of Acidic Solutions: Prepare acidic solutions of the desired concentrations (e.g., 0.1 M HCl, 0.01 M HCl).

  • Stability Study Setup:

    • In separate vials, add a known volume of the acidic solution.

    • Spike a small, known volume of the stock solution into each vial to achieve the desired final concentration (e.g., 10 µg/mL).

    • Cap the vials tightly and place them in a thermostatted environment (e.g., 40 °C).

  • Time Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the aliquot with a suitable base if necessary to quench the reaction.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time.

    • Identify and, if possible, quantify the degradation products.

Visualizations

Hypothetical Acid-Catalyzed Hydrolysis Pathway parent This compound intermediate Protonated Amide Intermediate parent->intermediate + H+ products 3-amino-4-methoxybenzoic Acid + Dimethylamine intermediate->products + H2O - H+

Caption: Hypothetical pathway of acid-catalyzed hydrolysis.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeOH) incubation Incubate at Controlled Temperature (e.g., 40 °C) prep_stock->incubation prep_acid Prepare Acidic Solutions (e.g., 0.1 M HCl) prep_acid->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling hplc HPLC Analysis sampling->hplc data Data Processing and Kinetic Analysis hplc->data

Technical Support Center: 3-Amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-amino-4-methoxy-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: While specific data for this compound is limited, the poor aqueous solubility of similar benzamide derivatives can be attributed to several physicochemical properties. Key factors include:

  • High Lipophilicity: The presence of the aromatic ring and N,N-dimethyl groups contributes to a higher lipophilicity (a preference for non-polar environments), which generally leads to lower solubility in water.[1]

  • Crystal Lattice Energy: A stable and strong crystal structure requires substantial energy to break apart, resulting in reduced solubility.[1]

  • pH-Dependent Solubility: As an ionizable compound with an amino group, its solubility can be significantly influenced by the pH of the solution. The molecule may precipitate if the pH is not optimal.[1]

Q2: My this compound, dissolved in a DMSO stock, is precipitating upon dilution into my aqueous buffer. What is causing this?

A2: This common issue is known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many non-polar compounds at high concentrations. When this concentrated stock is introduced into an aqueous buffer, the drastic change in solvent polarity causes the compound to crash out of the solution.[2] This can be further exacerbated by high salt concentrations in the buffer, a phenomenon referred to as "salting out."[2][3]

Q3: What initial steps can I take to troubleshoot the solubility of this compound?

A3: When encountering solubility issues, a systematic approach is recommended. Here are some initial troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempting a lower final concentration is a primary step.[2]

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[2] This rapid dispersion can help prevent localized supersaturation and subsequent precipitation.[2]

  • Adjust the pH: For ionizable compounds like this one, modifying the pH of the aqueous buffer can significantly enhance solubility.[2] Given the amino group, a slightly acidic pH may improve solubility.

  • Incorporate a Co-solvent: Using a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[2]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to resolving precipitation issues encountered when preparing aqueous solutions of this compound from an organic solvent stock.

Troubleshooting Workflow

start Start: Precipitation Observed is_conc_high Is the final concentration too high? start->is_conc_high lower_conc Try a lower final concentration is_conc_high->lower_conc Yes optimize_dilution Optimize Dilution Method (e.g., dropwise addition to vortexing buffer) is_conc_high->optimize_dilution No reassess Reassess Solubility lower_conc->reassess end End: Solubility Achieved reassess->end still_precipitates1 Still Precipitates? optimize_dilution->still_precipitates1 adjust_ph Adjust Buffer pH still_precipitates1->adjust_ph Yes still_precipitates1->end No still_precipitates2 Still Precipitates? adjust_ph->still_precipitates2 use_cosolvent Use a Co-solvent (e.g., Ethanol, PEG 400) still_precipitates2->use_cosolvent Yes still_precipitates2->end No still_precipitates3 Still Precipitates? use_cosolvent->still_precipitates3 surfactant Consider Surfactants (e.g., Tween-20) still_precipitates3->surfactant Yes still_precipitates3->end No surfactant->end

Caption: Troubleshooting workflow for addressing precipitation of small molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₄N₂O₂194.23(Not available)
3-Amino-4-methoxybenzamideC₈H₁₀N₂O₂166.1817481-27-5[4][5]
3-Amino-4-methoxy-N-methylbenzamideC₉H₁₂N₂O₂180.20878160-14-6[6]
3-Amino-4-methoxybenzanilideC₁₄H₁₄N₂O₂242.28120-35-4[7][8][9][10]

Table 2: Solubility of Benzamide in Various Solvents at Different Temperatures [11]

SolventSolubility (mole fraction) at 283.15 KSolubility (mole fraction) at 323.15 K
Methanol0.13450.3532
Acetone0.11890.3341
Ethanol0.07630.2543
1-Propanol0.04870.1856
1-Butanol0.03560.1487
Isopropanol0.03120.1432
Isobutanol0.02650.1234
Methyl Acetate0.02340.1123
Ethyl Acetate0.01870.0987
Butyl Acetate0.01540.0876
Acetonitrile0.01230.0765
Water0.00210.0123

Note: This data is for the parent compound Benzamide and serves as a reference for solvent selection.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry[1]

This protocol outlines a method to determine the kinetic solubility of a compound, which is the concentration at which it starts to precipitate from an aqueous solution.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Serial Dilution: Prepare a serial dilution of the compound's DMSO stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Buffer Dispensing: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute add_compound Add 2 µL of Compound Dilutions to PBS serial_dilute->add_compound prep_plate Dispense PBS into 96-well Plate prep_plate->add_compound incubate Incubate for 2h at RT with Shaking add_compound->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze_data Determine Highest Non-Precipitating Concentration measure->analyze_data result Kinetic Solubility analyze_data->result

Caption: Workflow for determining kinetic solubility using nephelometry.

Signaling Pathway Context

The solubility of a compound is crucial for its biological activity. If this compound is an inhibitor of a specific signaling pathway, ensuring it remains in solution is paramount for accurate experimental results. Below is a generic kinase signaling pathway, which is a common target for small molecule inhibitors.

ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription response Cellular Response transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibition

Caption: A generic kinase signaling pathway with a hypothetical inhibitor.

References

Technical Support Center: Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 3-amino-4-methoxy-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a lab scale?

A1: A common and reliable route starts from 3-nitro-4-chlorobenzoic acid. The synthesis involves three key steps:

  • Amidation: Conversion of the carboxylic acid to an amide by reacting 3-nitro-4-chlorobenzoic acid with dimethylamine. This is typically achieved by first converting the acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine.

  • Methoxylation: A nucleophilic aromatic substitution reaction where the chloro group is replaced by a methoxy group using a reagent like sodium methoxide or potassium hydroxide in methanol.[1][2]

  • Reduction: The nitro group is reduced to an amino group using common reducing agents like iron powder in acetic acid, sodium hydrosulfide, or catalytic hydrogenation (e.g., H₂/Pd-C).[1][3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key scale-up challenges include:

  • Exothermic Reactions: Both the formation of the acid chloride and the subsequent amidation can be highly exothermic. Proper temperature control and heat management are critical to avoid side reactions and ensure safety.

  • Handling of Reagents: Thionyl chloride is corrosive and releases toxic HCl gas. Dimethylamine is a volatile and flammable gas. Appropriate engineering controls and personal protective equipment (PPE) are mandatory.

  • Workup and Purification: Handling large volumes of solvents and aqueous washes can be cumbersome. Product isolation and purification via crystallization or large-scale chromatography require optimization to maximize yield and purity while minimizing solvent waste.

  • Reaction Monitoring: Ensuring complete conversion at each step is crucial. In-process controls (e.g., TLC, HPLC) are necessary to monitor reaction progress effectively.

Q3: Are there alternative starting materials?

A3: Yes, an alternative route could start from 4-methoxy-3-nitrobenzoic acid. This approach eliminates the methoxylation step, simplifying the synthesis to two steps: amidation followed by reduction. However, the availability and cost of this starting material compared to 3-nitro-4-chlorobenzoic acid must be considered for large-scale production.

Synthesis Workflow and Logic Diagrams

G Overall Synthetic Pathway Start 3-Nitro-4-chlorobenzoic Acid Intermediate1 3-Nitro-4-chloro- N,N-dimethylbenzamide Start->Intermediate1 Step 1: Amidation (SOCl₂, (CH₃)₂NH) Intermediate2 3-Nitro-4-methoxy- N,N-dimethylbenzamide Intermediate1->Intermediate2 Step 2: Methoxylation (CH₃OH, KOH) FinalProduct 3-Amino-4-methoxy- N,N-dimethylbenzamide Intermediate2->FinalProduct Step 3: Reduction (Fe, CH₃COOH)

Caption: A diagram illustrating the three-step synthesis of the target compound.

G Troubleshooting: Low Final Yield Start Low Final Yield Detected CheckStep3 Analyze crude product from Step 3 (Reduction) Start->CheckStep3 IncompleteReduction Incomplete Reduction? (Presence of nitro intermediate) CheckStep3->IncompleteReduction YesReduction YES IncompleteReduction->YesReduction NoReduction NO IncompleteReduction->NoReduction FixReduction Solution: - Increase reducing agent equivalents - Extend reaction time - Check catalyst activity (if applicable) YesReduction->FixReduction CheckStep2 Analyze product from Step 2 (Methoxylation) NoReduction->CheckStep2 IncompleteMethox Incomplete Methoxylation? (Presence of chloro intermediate) CheckStep2->IncompleteMethox YesMethox YES IncompleteMethox->YesMethox NoMethox NO IncompleteMethox->NoMethox FixMethox Solution: - Ensure anhydrous conditions - Increase temperature or reaction time - Use stronger base/nucleophile YesMethox->FixMethox CheckStep1 Review Step 1 (Amidation) yield & purity NoMethox->CheckStep1

Caption: A logical workflow for diagnosing the cause of low overall yield.

Experimental Protocols & Quantitative Data

The following protocols are adapted from established methods for synthesizing structurally similar benzanilides and should be optimized for your specific laboratory conditions.[1][2]

Step 1: Synthesis of 3-Nitro-4-chloro-N,N-dimethylbenzamide

This procedure details the amidation of 3-nitro-4-chlorobenzoic acid via an acid chloride intermediate.

Methodology:

  • In a fume hood, suspend 3-nitro-4-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a reflux condenser and a gas scrubber.

  • Slowly add thionyl chloride dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux (e.g., 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent like dichloromethane and cool to 0°C in an ice bath.

  • Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

ParameterValueReference
Starting Material 3-Nitro-4-chlorobenzoic acid[1][2]
Reagents Thionyl Chloride, Dimethylamine[1][2]
Solvent Toluene or Dichloromethane[1][2]
Temperature 70-100°C (Acid Chloride), 0-25°C (Amidation)[1][2]
Typical Yield 90-97%[1][2]
Typical Purity >98%[1][2]
Step 2: Synthesis of 3-Nitro-4-methoxy-N,N-dimethylbenzamide

This procedure details the nucleophilic substitution of the chloro group.

Methodology:

  • Dissolve the 3-nitro-4-chloro-N,N-dimethylbenzamide from Step 1 in methanol.

  • Add a base such as potassium hydroxide or sodium hydroxide.[2]

  • Heat the mixture to reflux (around 65°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

ParameterValueReference
Starting Material 3-Nitro-4-chloro-N,N-dimethylbenzamide[1][2]
Reagents Potassium Hydroxide (or Sodium Hydroxide)[1][2]
Solvent Methanol[1][2]
Temperature Reflux (~65°C)[1][2]
Typical Yield 92-96%[1][2]
Typical Purity >99%[1]
Step 3: Synthesis of this compound

This procedure details the reduction of the nitro group to an amine.

Methodology:

  • Create a suspension of iron powder in water or a mixture of ethanol and water.

  • Add a small amount of acid, such as acetic acid or hydrochloric acid, and heat the mixture to 80-90°C.

  • Slowly add the 3-nitro-4-methoxy-N,N-dimethylbenzamide from Step 2 in portions, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction at 90-95°C for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the filter cake with ethanol or methanol.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final product.

ParameterValueReference
Starting Material 3-Nitro-4-methoxy-N,N-dimethylbenzamide[1][4]
Reagents Iron Powder, Acetic Acid (or HCl)[4]
Solvent Water/Ethanol[4]
Temperature 80-95°C[4]
Typical Yield 85-95%[4]
Typical Purity >99% after purification[1]

Troubleshooting Guide

Problem 1: Low yield in Step 1 (Amidation)

  • Possible Cause: Incomplete formation of the acid chloride.

    • Solution: Ensure the thionyl chloride is fresh and used in sufficient excess (e.g., 1.5-2.0 equivalents). Increase the reflux time and confirm the cessation of HCl gas evolution before proceeding.

  • Possible Cause: Degradation of the acid chloride due to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: Loss of product during aqueous workup.

    • Solution: Ensure the pH is correct during washes. Perform multiple extractions with the organic solvent to maximize recovery.

Problem 2: Reaction stalls during Step 2 (Methoxylation)

  • Possible Cause: Insufficient base or presence of water.

    • Solution: Use a slight excess of a strong base like KOH or freshly prepared sodium methoxide. Ensure the methanol is anhydrous.

  • Possible Cause: Low reaction temperature.

    • Solution: Ensure the reaction is maintained at a steady reflux. A higher boiling point solvent like ethanol could be tested if methanol proves insufficient, though this may require adjusting the base and time.

Problem 3: Incomplete reduction or side products in Step 3 (Reduction)

  • Possible Cause: Inactive reducing agent.

    • Solution: Use fresh, finely powdered iron. Activating the iron with a brief acid wash before starting the reaction can improve its reactivity.

  • Possible Cause: Incorrect pH.

    • Solution: The reduction with iron is typically fastest under acidic conditions. Ensure enough acid is present to maintain a low pH throughout the addition of the nitro compound.

  • Possible Cause: Formation of azo or azoxy side products.

    • Solution: This can occur with other reducing agents like sodium hydrosulfide if conditions are not optimal. Iron reduction is generally robust and less prone to these side products. Ensure controlled addition of the starting material to prevent localized high concentrations.

Problem 4: Final product is colored (yellow or brown)

  • Possible Cause: Presence of residual iron salts.

    • Solution: Ensure thorough filtration after the reduction step. Washing the crude product with a dilute solution of a chelating agent like EDTA during workup can help remove trace metals.

  • Possible Cause: Air oxidation of the final amine product.

    • Solution: Amines, especially aromatic ones, can be sensitive to air and light. Dry and store the final product under an inert atmosphere (nitrogen) and protect it from light. Purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can remove colored impurities.

References

byproduct identification in 3-amino-4-methoxy-N,N-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic pathway for this compound?

A1: A widely used and efficient method is a two-step synthesis. It begins with the amidation of 3-nitro-4-methoxybenzoic acid with dimethylamine to form 3-nitro-4-methoxy-N,N-dimethylbenzamide. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine, yielding the final product.

Q2: What are the most common byproducts I might encounter in my synthesis?

A2: Byproducts can arise from both the amidation and reduction steps. Common impurities include unreacted starting materials, intermediates from incomplete reduction (such as nitroso or hydroxylamine derivatives), and products from side reactions like hydrolysis of the amide bond or reductive dimerization (azo/azoxy compounds).

Q3: My final product has a lower-than-expected yield. What are the likely causes?

A3: Low yield can be attributed to several factors:

  • Incomplete Reactions: Insufficient reaction time, inadequate temperature, or ineffective reagents in either the amidation or reduction step.

  • Side Reactions: Formation of significant quantities of byproducts, such as the hydrolysis of the amide during workup.

  • Purification Losses: Product loss during extraction, crystallization, or chromatographic purification.

  • Poor Quality Starting Materials: Impurities in the initial 3-nitro-4-methoxybenzoic acid can lead to poor conversion and the formation of additional byproducts.

Q4: I am observing an unexpected peak in my LC-MS analysis. How can I identify it?

A4: To identify an unknown peak, compare its mass-to-charge ratio (m/z) with the molecular weights of potential byproducts listed in Table 1. Further characterization using techniques like tandem mass spectrometry (MS/MS) for fragmentation patterns or high-resolution mass spectrometry (HRMS) for accurate mass determination can provide definitive identification. Comparing the retention time with known standards is also highly effective.

Byproduct Identification and Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, helping you to identify byproducts and rectify the underlying experimental problems.

Problem 1: My NMR/LC-MS analysis shows the presence of 3-nitro-4-methoxy-N,N-dimethylbenzamide in the final product.

  • Likely Cause: This indicates an incomplete reduction of the nitro group. This can be caused by an insufficient amount of the reducing agent, a deactivated catalyst (if using catalytic hydrogenation), or inadequate reaction time or temperature.

  • Proposed Solution:

    • Increase the equivalents of the reducing agent.

    • If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active.

    • Extend the reaction time or moderately increase the temperature, monitoring the reaction progress by TLC or LC-MS.

Problem 2: My mass spectrum shows a peak with a mass of 418.44 g/mol .

  • Likely Cause: This mass corresponds to the azo-dimer (C₂₀H₂₄N₄O₄), a common byproduct of nitroarene reduction, particularly when using certain reducing agents like metal hydrides.[1] Reductive coupling can occur between the nitroso and hydroxylamine intermediates.

  • Proposed Solution:

    • Change the reduction method. Catalytic hydrogenation (e.g., H₂, Pd/C) or using reagents like tin(II) chloride (SnCl₂) in acidic media are generally more selective and less prone to forming azo compounds.[1]

    • Ensure reaction conditions do not excessively favor dimerization.

Problem 3: A significant impurity has a molecular weight of 181.17 g/mol , identified as 3-amino-4-methoxybenzoic acid.

  • Likely Cause: This byproduct results from the hydrolysis of the amide bond in either the final product or the nitro-intermediate.[2][3] This is often caused by harsh acidic or basic conditions, particularly at elevated temperatures during the reaction workup or purification.

  • Proposed Solution:

    • Perform the reaction workup under neutral or mildly basic/acidic conditions.

    • Avoid prolonged exposure to high temperatures in aqueous acidic or basic solutions.

    • If purification requires acidic or basic conditions, conduct these steps at lower temperatures to minimize hydrolysis.

Data Presentation: Potential Byproducts

The table below summarizes the key potential byproducts, their molecular formulas and weights, and their likely origin. This information is crucial for quick identification during analytical characterization.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
3-Nitro-4-methoxybenzoic acidC₈H₇NO₅197.15Unreacted starting material from amidation
3-Nitro-4-methoxy-N,N-dimethylbenzamideC₁₀H₁₂N₂O₄224.21Incomplete reduction
3-Hydroxylamino-4-methoxy-N,N-dimethylbenzamideC₁₀H₁₄N₂O₃210.23Reduction intermediate[1]
3-Nitroso-4-methoxy-N,N-dimethylbenzamideC₁₀H₁₂N₂O₃208.21Reduction intermediate[1]
3,3'-Azoxy-bis(4-methoxy-N,N-dimethylbenzamide)C₂₀H₂₄N₄O₅416.43Reductive coupling byproduct
3,3'-Azo-bis(4-methoxy-N,N-dimethylbenzamide)C₂₀H₂₄N₄O₄418.44Reductive coupling byproduct[1]
3-Amino-4-methoxybenzoic acidC₈H₉NO₃181.17Amide hydrolysis[2][4]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of this compound

  • Step A: Amidation

    • To a solution of 3-nitro-4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent like DMF, add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

    • Cool the mixture to 0 °C.

    • Add dimethylamine (as a solution in THF or bubbled as a gas, 1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and extract the product, 3-nitro-4-methoxy-N,N-dimethylbenzamide, with an organic solvent. Purify by recrystallization or chromatography.

  • Step B: Nitro Reduction

    • Dissolve the intermediate from Step A in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as 10% Pd/C (5-10 mol% Pd).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product. Purify as needed.

Protocol 2: Byproduct Analysis by LC-MS

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-800.

    • Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the observed m/z values with those listed in Table 1.

Visualizations

Synthesis_and_Byproducts SM 3-Nitro-4-methoxy- benzoic Acid INT 3-Nitro-4-methoxy- N,N-dimethylbenzamide SM->INT Amidation (Dimethylamine) PROD 3-Amino-4-methoxy- N,N-dimethylbenzamide INT->PROD Reduction (e.g., H2, Pd/C) BP_INCOMPLETE_RED Incomplete Reduction (Nitro Intermediate) INT->BP_INCOMPLETE_RED BP_REDUC_INTER Reduction Intermediates (Nitroso, Hydroxylamine) INT->BP_REDUC_INTER Incomplete Reduction BP_HYDROLYSIS_1 Amide Hydrolysis (3-Amino-4-methoxybenzoic acid) PROD->BP_HYDROLYSIS_1 BP_AZO Reductive Coupling (Azo/Azoxy Byproducts) BP_REDUC_INTER->BP_AZO

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow START Impurity Detected in Final Product CHECK_MASS Determine MW by Mass Spec START->CHECK_MASS IS_START_MAT MW = 224.21 (Nitro-intermediate)? CHECK_MASS->IS_START_MAT IS_HYDROLYSIS MW = 181.17 (Hydrolyzed Acid)? IS_START_MAT->IS_HYDROLYSIS No CAUSE_INCOMPLETE Cause: Incomplete Reduction Solution: Optimize reduction (time, catalyst, reagent) IS_START_MAT->CAUSE_INCOMPLETE Yes IS_DIMER MW ≈ 418.44 (Azo-Dimer)? IS_HYDROLYSIS->IS_DIMER No CAUSE_HYDROLYSIS Cause: Amide Hydrolysis Solution: Use milder workup conditions (pH, temp) IS_HYDROLYSIS->CAUSE_HYDROLYSIS Yes CAUSE_DIMER Cause: Reductive Coupling Solution: Change reducing agent (e.g., to catalytic hydrogenation) IS_DIMER->CAUSE_DIMER Yes OTHER Investigate Other Possibilities (e.g., starting material impurities) IS_DIMER->OTHER No

Caption: Troubleshooting workflow for byproduct identification.

References

Validation & Comparative

A Comparative Analysis of Substituted Benzamides for Dopamine and Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-amino-4-methoxy-N,N-dimethylbenzamide and other prominent substituted benzamides, focusing on their performance as modulators of dopamine and serotonin receptors. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining detailed methodologies for key experiments, and visualizing relevant biological pathways.

While extensive data is available for well-established substituted benzamides such as amisulpride, raclopride, and sulpiride, a comprehensive search of publicly available scientific literature and databases did not yield specific biological data, including receptor binding affinities, for this compound. The information presented herein for this specific compound is based on extrapolation from structurally similar molecules and should be considered hypothetical until validated by experimental data.

I. Comparative Receptor Binding Affinity

The following tables summarize the in vitro binding affinities (Ki, in nM) of several substituted benzamides for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD2 ReceptorD3 ReceptorD1 ReceptorD4 Receptor
This compound Data not availableData not availableData not availableData not available
Amisulpride 2.8[1]3.2[1]> 10,000> 10,000
Raclopride 1.8[2][3]3.5[2][3]18,000[3]2,400[3]
Sulpiride ~181 (IC50)~17.5 (IC50)Low affinityLow affinity

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptor5-HT2B Receptor5-HT7 Receptor
This compound Data not availableData not availableData not available
Amisulpride > 10,00013~47 (R-enantiomer)
Raclopride Data not availableData not availableData not available
Sulpiride Minimal affinity[4]Data not availableData not available

II. Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of substituted benzamides with dopamine and serotonin receptors.

A. Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

1. Materials:

  • Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2/D3 antagonist).
  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Test Compound: this compound or other substituted benzamides.
  • 96-well microplates.
  • Glass fiber filters (GF/B or GF/C).
  • Scintillation fluid.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.
  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the serotonin 5-HT2A receptor.

1. Materials:

  • Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
  • Radioligand: [³H]-Ketanserin or another suitable 5-HT2A antagonist.
  • Non-specific Binding Control: Ketanserin (1 µM) or another suitable 5-HT2A antagonist.[5]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
  • Test Compound: this compound or other substituted benzamides.
  • 96-well microplates.
  • Glass fiber filters (GF/B or GF/C).
  • Scintillation fluid.
  • Scintillation counter.

2. Procedure:

  • Follow the same procedural steps as outlined for the Dopamine D2 Receptor Radioligand Binding Assay (Section II.A.2).

3. Data Analysis:

  • Perform data analysis as described for the Dopamine D2 Receptor Radioligand Binding Assay (Section II.A.3) to determine the IC50 and Ki values for the test compound at the 5-HT2A receptor.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways affected by atypical antipsychotics, which often target both dopamine and serotonin receptors, and a typical experimental workflow for determining receptor binding affinity.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Synaptic Cleft Synaptic Cleft Dopamine_vesicle->Synaptic Cleft D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_synthesis Inhibition D2_receptor D2 Receptor G_protein Gαi/o D2_receptor->G_protein Activation Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibition cAMP ↓ cAMP Adenylyl_cyclase->cAMP Cellular_response Cellular Response cAMP->Cellular_response Synaptic Cleft->D2_autoreceptor Dopamine Synaptic Cleft->D2_receptor Dopamine Benzamide Substituted Benzamide (e.g., Amisulpride) Benzamide->D2_autoreceptor Antagonism Benzamide->D2_receptor Antagonism

Caption: Dopamine D2 Receptor Signaling Pathway and Benzamide Antagonism.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic_DA Dopaminergic Neuron Serotonin_synthesis Serotonin Synthesis VMAT2_5HT VMAT2 Serotonin_synthesis->VMAT2_5HT Serotonin_vesicle Serotonin Vesicle VMAT2_5HT->Serotonin_vesicle Synaptic Cleft_5HT Synaptic Cleft_5HT Serotonin_vesicle->Synaptic Cleft_5HT 5HT2A_receptor 5-HT2A Receptor Gq_protein Gαq 5HT2A_receptor->Gq_protein Activation PLC PLC Gq_protein->PLC Activation IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_release ↑ Ca²⁺ IP3_DAG->Ca_release Dopamine_release_inhibition ↓ Dopamine Release Ca_release->Dopamine_release_inhibition Increased Dopamine Release\n(downstream effect of antagonism) Increased Dopamine Release (downstream effect of antagonism) Synaptic Cleft_5HT->5HT2A_receptor Serotonin Benzamide_5HT Atypical Antipsychotic (5-HT2A Antagonist) Benzamide_5HT->5HT2A_receptor Antagonism Benzamide_5HT->Increased Dopamine Release\n(downstream effect of antagonism) Leads to

Caption: Serotonin 5-HT2A Receptor-Mediated Inhibition of Dopamine Release.

G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents serial_dilution Serial Dilution of Test Compound prepare_reagents->serial_dilution incubation Incubate Membranes, Radioligand, and Test Compound serial_dilution->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

References

A Comparative Guide to the Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of two plausible synthetic routes for 3-amino-4-methoxy-N,N-dimethylbenzamide, a substituted aromatic amide with potential applications as a building block in the creation of more complex molecules. The two routes are evaluated based on factors such as the availability of starting materials, reaction conditions, and potential yields, supported by analogous experimental data from the literature.

Route 1: Synthesis via Aromatic Substitution of a Substituted Benzoic Acid

This route commences with the commercially available 4-methoxybenzoic acid, introducing the amino and N,N-dimethylamido functionalities in a stepwise manner. This approach offers a linear progression to the target molecule.

Experimental Protocol:

Step 1: Nitration of 4-methoxybenzoic acid

In a flask submerged in an ice bath, 4-methoxybenzoic acid is dissolved in concentrated sulfuric acid. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature is maintained below 10°C.[1] Following the addition, the reaction is allowed to stir at room temperature to ensure completion. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of 4-methoxy-3-nitrobenzoic acid. The solid product is collected via vacuum filtration and washed with cold water to remove residual acids.[2][3]

Step 2: Reduction of 4-methoxy-3-nitrobenzoic acid

The synthesized 4-methoxy-3-nitrobenzoic acid is subjected to reduction to convert the nitro group to an amine. A common method involves the use of a reducing agent such as iron powder in the presence of a mild acid like acetic acid, or through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Step 3: Amidation of 3-amino-4-methoxybenzoic acid

Two primary methods can be employed for the final amidation step:

  • Acyl Chloride Method: 3-amino-4-methoxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride intermediate. This intermediate is then reacted with dimethylamine to yield the final product, this compound.[4]

  • Direct Coupling Method: The carboxylic acid is directly coupled with dimethylamine using a coupling agent. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or HATU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base.[5]

Route 2: Synthesis via Nucleophilic Substitution and Subsequent Functional Group Interconversion

This alternative route begins with 3-nitro-4-chlorobenzoic acid, first constructing the N,N-dimethylamide functionality, followed by methoxylation and reduction.

Experimental Protocol:

Step 1: Amidation of 3-nitro-4-chlorobenzoic acid with dimethylamine

3-nitro-4-chlorobenzoic acid is converted to its acyl chloride by reacting with thionyl chloride or a similar reagent. The resulting acyl chloride is then reacted with dimethylamine to produce 3-nitro-4-chloro-N,N-dimethylbenzamide.

Step 2: Methoxylation of 3-nitro-4-chloro-N,N-dimethylbenzamide

The chloro group is displaced by a methoxy group through a nucleophilic aromatic substitution reaction. This is typically achieved by heating the compound with a source of methoxide ions, such as sodium methoxide, in a suitable solvent like methanol.

Step 3: Reduction of 3-nitro-4-methoxy-N,N-dimethylbenzamide

The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as hydrazine hydrate in the presence of a catalyst like alkali formula ferrous oxide, or through catalytic hydrogenation.

Data Presentation

ParameterRoute 1: From 4-methoxybenzoic acidRoute 2: From 3-nitro-4-chlorobenzoic acid
Starting Material 4-methoxybenzoic acid3-nitro-4-chlorobenzoic acid
Key Intermediates 4-methoxy-3-nitrobenzoic acid, 3-amino-4-methoxybenzoic acid3-nitro-4-chloro-N,N-dimethylbenzamide, 3-nitro-4-methoxy-N,N-dimethylbenzamide
Number of Steps 33
Typical Yields Nitration: ~70-88.5%[2][6]; Amidation (via acyl chloride): Generally high; Amidation (coupling agents): >90%[4]Yields for analogous reactions on similar substrates are reported to be high for each step.
Reaction Conditions Nitration requires careful temperature control. Amidation conditions vary from mild (coupling agents) to harsher (acyl chloride).Methoxylation typically requires elevated temperatures. Reduction conditions are generally mild.
Reagents & Safety Involves handling of corrosive and toxic reagents like concentrated nitric and sulfuric acids, and thionyl chloride.Also involves corrosive and potentially hazardous reagents.
Scalability The acyl chloride method for amidation is well-established for large-scale synthesis.[4]Appears suitable for scaling, with similar industrial processes reported in patent literature for related compounds.

Visualizations

Synthesis Route 1 cluster_0 Route 1: From 4-methoxybenzoic acid cluster_1 Amidation start 4-methoxybenzoic acid nitration 4-methoxy-3-nitrobenzoic acid start->nitration HNO₃, H₂SO₄ reduction 3-amino-4-methoxybenzoic acid nitration->reduction Reduction (e.g., Fe/AcOH) acyl_chloride Acyl Chloride Method reduction->acyl_chloride 1. SOCl₂ 2. (CH₃)₂NH coupling Direct Coupling Method reduction->coupling Coupling Agent, (CH₃)₂NH end_product This compound acyl_chloride->end_product coupling->end_product Synthesis Route 2 cluster_0 Route 2: From 3-nitro-4-chlorobenzoic acid start 3-nitro-4-chlorobenzoic acid amidation 3-nitro-4-chloro-N,N-dimethylbenzamide start->amidation 1. SOCl₂ 2. (CH₃)₂NH methoxylation 3-nitro-4-methoxy-N,N-dimethylbenzamide amidation->methoxylation NaOCH₃, CH₃OH reduction This compound methoxylation->reduction Reduction (e.g., Hydrazine hydrate)

References

A Comparative Spectroscopic Analysis of 3-Amino-4-methoxy-N,N-dimethylbenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Key Benzamide Isomers

This guide provides a comprehensive comparison of the spectroscopic data for 3-amino-4-methoxy-N,N-dimethylbenzamide and its positional isomers. Understanding the distinct spectroscopic characteristics of these closely related compounds is crucial for unambiguous identification, purity assessment, and quality control in research and development settings. This document summarizes key quantitative data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of experimental data for all isomers, predicted values, generated using standard computational methods, are included and clearly marked as "(predicted)". These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-N(CH₃)₂ (ppm)-NH₂ (ppm)
This compound 6.8-7.2 (predicted)3.85 (predicted)3.05 (predicted)4.5 (predicted, broad)
2-Amino-N,N-dimethylbenzamide 6.6-7.3-2.80, 3.074.8 (broad)
3-Amino-N,N-dimethylbenzamide 6.7-7.2-2.953.7 (broad)
4-Amino-N,N-dimethylbenzamide 6.6, 7.3 (d, d)-2.984.0 (broad)
3-Amino-4-methoxybenzamide 6.8-7.3[1]3.87[1]-4.5, 5.8 (broad)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (ppm)Aromatic C (ppm)-OCH₃ (ppm)-N(CH₃)₂ (ppm)
This compound 171 (predicted)110-150 (predicted)55.9 (predicted)39.5 (predicted)
2-Amino-N,N-dimethylbenzamide 170.1116.1, 117.2, 128.8, 131.7, 150.9-35.1, 38.6
3-Amino-N,N-dimethylbenzamide 171.7113.1, 115.8, 117.5, 129.2, 137.2, 147.8-39.5
4-Amino-N,N-dimethylbenzamide 172.4112.7, 124.5, 129.4, 151.4-39.5
3-Amino-4-methoxybenzamide 169.5111.8, 114.2, 119.5, 123.1, 147.2, 148.155.8-

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC=O StretchC-N Stretch (Aromatic Amine)C-O Stretch (Methoxy)
This compound 3300-3500 (predicted)1630 (predicted)1250-1350 (predicted)1020-1250 (predicted)
3-Amino-4-methoxybenzamide 3330, 3470[2]1650[2]1305[2]1275, 1030[2]

Table 4: Mass Spectrometry Data (m/z of Molecular Ion [M]⁺)

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)
This compound C₁₀H₁₄N₂O₂194.23194 (predicted)
3-Amino-N,N-dimethylbenzamide C₉H₁₂N₂O164.20164
4-Amino-N,N-dimethylbenzamide C₉H₁₂N₂O164.20164
3-Amino-4-methoxybenzamide C₈H₁₀N₂O₂166.18166[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The instrument is tuned and shimmed to the sample.

    • A standard one-pulse experiment is used to acquire the spectrum.

    • Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is performed.

    • A wider spectral width (e.g., 240 ppm) is used.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal using the pressure clamp.

    • The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC) for sample introduction.

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[5]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzamide isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_Synthesis Isomer Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Isomer_Synthesis->NMR Purified Isomers IR FT-IR Spectroscopy Isomer_Synthesis->IR Purified Isomers MS Mass Spectrometry Isomer_Synthesis->MS Purified Isomers Data_Processing Data Processing & Prediction NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

Navigating the Labyrinth of Drug Discovery: A Methodological Guide to the Biological Activity Screening of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, the journey from a promising chemical scaffold to a viable drug candidate is both arduous and intricate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies involved in the biological activity screening of novel compounds, using the hypothetical case of 3-amino-4-methoxy-N,N-dimethylbenzamide derivatives as a framework. While specific experimental data for this particular class of compounds is not publicly available, this document will detail the requisite experimental protocols, data presentation strategies, and logical workflows that underpin the screening process, drawing from established practices in medicinal chemistry.

The Imperative of Rigorous Screening

The initial phase of drug discovery is characterized by the synthesis and subsequent evaluation of a multitude of chemical entities. The goal is to identify "hits"—compounds that exhibit a desired biological effect. This process, known as biological activity screening, is a critical filter in the drug development pipeline. A well-designed screening cascade allows for the efficient identification of promising lead compounds and the elucidation of their structure-activity relationships (SAR).

A Hypothetical Screening Cascade for this compound Derivatives

The following sections outline a typical workflow for the biological evaluation of a novel series of compounds.

Experimental Workflow: From Synthesis to "Hit" Identification

The journey of a potential drug candidate begins with its synthesis and culminates in the identification of its biological activity and preliminary mechanism of action. This multi-step process requires careful planning and execution.

Figure 1: A generalized experimental workflow for biological activity screening.

Data Presentation: The Cornerstone of Comparative Analysis

Clear and concise data presentation is paramount for evaluating the potential of a series of compounds. Quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), should be summarized in tabular format to facilitate direct comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

Compound IDR1 GroupR2 GroupCancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Normal Cell Line C IC50 (µM)Selectivity Index (C/A)
Lead-001 HH1.5 ± 0.22.3 ± 0.4> 50> 33.3
Lead-002 ClH0.8 ± 0.11.1 ± 0.345.2 ± 5.156.5
Lead-003 FH1.2 ± 0.31.9 ± 0.2> 50> 41.7
Lead-004 HCH35.6 ± 0.98.1 ± 1.2> 50> 8.9
Control Doxorubicin-0.1 ± 0.020.2 ± 0.051.2 ± 0.312.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols: Ensuring Reproducibility and Validity

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are examples of standard assays that would be employed in the screening of novel anti-cancer agents.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (e.g., Kinase Assay)

If the compounds are hypothesized to target a specific enzyme, such as a protein kinase, a direct enzyme inhibition assay would be performed.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Understanding the Mechanism: Signaling Pathway Analysis

Identifying the molecular target and the signaling pathway that a compound modulates is a crucial step in drug development. For instance, many anti-cancer drugs target key proteins in cell growth and proliferation pathways, such as the MAPK/ERK pathway.

G cluster_0 Signaling Cascade cluster_1 Point of Intervention A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival, Differentiation G->H I Inhibitor (e.g., 3-amino-4-methoxy-N,N- dimethylbenzamide derivative) I->D

Figure 2: A simplified representation of the MAPK/ERK signaling pathway.

Future Directions and Alternative Approaches

The field of drug discovery is continually evolving. High-content screening (HCS) offers a more sophisticated alternative to traditional high-throughput screening by providing multiparametric data on cellular phenotypes. Furthermore, advances in computational chemistry and machine learning are enabling in silico screening methods that can predict the biological activity of compounds, thereby prioritizing synthetic efforts.

This guide provides a foundational framework for the biological activity screening of novel chemical entities. By adhering to rigorous experimental protocols, employing clear data presentation, and systematically investigating the mechanism of action, researchers can more effectively navigate the complex path of drug discovery and identify the next generation of therapeutic agents.

structure-activity relationship (SAR) of 3-amino-4-methoxy-N,N-dimethylbenzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-methoxybenzamide Analogs

This guide provides a detailed comparison of 3-amino-4-methoxybenzamide analogs, focusing on their structure-activity relationships (SAR) as antiviral agents. The information is based on experimental data from published research, with a focus on quantitative comparisons and detailed methodologies.

Introduction

The benzamide scaffold is a versatile pharmacophore present in a wide range of biologically active compounds. Analogs of 3-amino-4-methoxybenzamide have been investigated for various therapeutic applications, with notable success in the development of antiviral agents. This guide summarizes the key findings from SAR studies to inform researchers and drug development professionals on the structural requirements for optimizing the antiviral potency and selectivity of this class of compounds.

Structure-Activity Relationship of 3-Amino-4-methoxy-N-phenylbenzamide Analogs as Antiviral Agents

A study by Peng et al. (2013) explored a series of N-phenylbenzamide derivatives based on a 3-amino-4-methoxybenzoic acid starting material for their in vitro activity against Enterovirus 71 (EV71), a significant pathogen causing hand, foot, and mouth disease.[1][2] The core structure investigated is 3-amino-4-methoxy-N-phenylbenzamide.

The key structural modifications and their impact on antiviral activity are summarized below:

  • Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring were found to be critical for antiviral activity.

    • Halogen substitution, particularly at the para-position, was shown to be beneficial. The 4-bromo derivative (1e ) exhibited the most potent activity against multiple EV71 strains, with IC50 values in the low micromolar range.[1][2]

    • In contrast, a 4-chloro substituent resulted in moderate activity, and a 3,4,5-trimethoxy substitution led to a loss of activity.[1][2]

  • The Amino Group at Position 3: The free amino group at the 3-position of the benzamide ring appears to be important for activity.[1][2]

  • The Methoxy Group at Position 4: The 4-methoxy group was a common feature in the active compounds, suggesting its contribution to the binding or overall properties of the molecules.[1][2]

The following diagram illustrates the general SAR findings for the 3-amino-4-methoxy-N-phenylbenzamide scaffold against EV71.

cluster_0 Structure-Activity Relationship of 3-Amino-4-methoxy-N-phenylbenzamide Analogs cluster_1 Modifications at N-phenyl Ring (Ring B) cluster_2 Activity against EV71 Core 3-Amino-4-methoxy-N-phenylbenzamide Scaffold R_group R Substituent Core->R_group Substitution at 'R' R_4_Bromo 4-Bromo (Compound 1e) R_group->R_4_Bromo R_4_Chloro 4-Chloro R_group->R_4_Chloro R_345_Trimethoxy 3,4,5-Trimethoxy R_group->R_345_Trimethoxy High_Activity Potent Activity (IC50 = 5.7-12 µM) R_4_Bromo->High_Activity Moderate_Activity Moderate Activity R_4_Chloro->Moderate_Activity Inactive Inactive R_345_Trimethoxy->Inactive

Caption: Key SAR findings for 3-amino-4-methoxy-N-phenylbenzamide analogs.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of key 3-amino-4-methoxy-N-phenylbenzamide analogs against various strains of Enterovirus 71.[1][2]

Compound IDR Group on N-phenyl RingVirus StrainIC50 (µM)TC50 (µM)Selectivity Index (SI = TC50/IC50)
1a HSZ-98 (C4)>100>500-
1c 4-ClSZ-98 (C4)18 ± 1.2>500>27.8
1e 4-BrSZ-98 (C4)5.7 ± 0.8620108.8
1e 4-BrJS-52-3 (C4)12 ± 1.262051.7
1e 4-BrH (C2)8.3 ± 0.562074.7
1e 4-BrBrCr (A)11 ± 0.962056.4
Pirodavir (Control)-SZ-98 (C4)0.8 ± 0.131 ± 2.238.8

IC50: 50% inhibitory concentration. TC50: 50% cytotoxic concentration.

Potential for Other Therapeutic Applications

While the most detailed SAR data for this specific analog series is in the context of antiviral activity, the broader class of benzamides is well-known for its interaction with dopamine receptors, particularly as antagonists of the D2 receptor.[3][4] This suggests that the 3-amino-4-methoxy-N,N-dimethylbenzamide scaffold could be a valuable starting point for the design of novel central nervous system (CNS) agents.

The following diagram illustrates a simplified dopamine signaling pathway, which is a common target for benzamide-based antipsychotic drugs.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates Benzamide Benzamide Analog (Antagonist) Benzamide->D2R blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is based on the methodology used to evaluate the anti-EV71 activity of the N-phenylbenzamide derivatives.[1][2]

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (IC50).

Materials:

  • Vero cells (or other susceptible host cell line)

  • Enterovirus 71 (or other target virus)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Test compounds (dissolved in DMSO and diluted in culture medium)

  • Positive control antiviral drug (e.g., Pirodavir)

  • MTT or Crystal Violet solution for cell viability assessment

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the wells.

    • Add the virus at a predetermined multiplicity of infection (MOI).

    • Include control wells: cells only (no virus, no compound), virus only (no compound), and compound toxicity controls (cells with compound, no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 100% CPE (typically 2-3 days).

  • Assessment of CPE:

    • Observe the cells under a microscope to assess the degree of CPE.

    • Quantify cell viability using an MTT assay or by staining with Crystal Violet.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • The IC50 is determined as the compound concentration that inhibits CPE by 50%.

    • The 50% cytotoxic concentration (TC50) is determined from the compound toxicity control wells.

    • The selectivity index (SI) is calculated as the ratio of TC50 to IC50.

The following diagram outlines the general workflow for antiviral screening.

A Seed Host Cells in 96-well Plates C Infect Cells with Virus and Add Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 2-3 Days C->D E Assess Cytopathic Effect (CPE) D->E F Quantify Cell Viability (e.g., MTT Assay) E->F G Calculate IC50 and TC50 Values F->G H Determine Selectivity Index (SI) G->H

Caption: Experimental workflow for antiviral compound screening.

Dopamine D2 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]-Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Test compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: The binding reaction is stopped by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The 3-amino-4-methoxybenzamide scaffold serves as a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic substitution on the N-phenyl ring of 3-amino-4-methoxy-N-phenylbenzamide analogs can lead to potent and selective antiviral agents against Enterovirus 71. Specifically, a 4-bromo substituent on the N-phenyl ring has been identified as a key feature for enhanced activity. While the primary focus of the available detailed SAR studies is on antiviral applications, the broader pharmacological profile of benzamides suggests that this scaffold also holds potential for the development of CNS-active compounds, particularly as dopamine receptor modulators. Further investigation into the SAR of these analogs for other biological targets is warranted.

References

A Comparative Guide to the Purity Characterization and Validation of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the characterization and validation of the purity of 3-amino-4-methoxy-N,N-dimethylbenzamide. Given the limited publicly available comparative data for this specific compound, this document establishes a robust analytical approach by comparing a hypothetical test sample against a certified reference standard and a commonly available structural analog, 3-amino-4-methoxybenzanilide. The methodologies and data presented herein are designed to offer researchers, scientists, and drug development professionals a practical guide for purity assessment.

Comparative Analysis of Purity and Identity

The purity and identity of a compound are critical parameters in research and pharmaceutical development. In this section, we present a comparative analysis of a hypothetical test sample of this compound, a reference standard, and 3-amino-4-methoxybenzanilide. The data is compiled from a suite of standard analytical techniques.

Table 1: Purity and Impurity Profile Comparison

ParameterTest Sample: this compoundReference Standard: this compoundAlternative: 3-amino-4-methoxybenzanilide
Purity by HPLC (%) 99.2≥ 99.898.5
Major Impurity 1 (%) 0.5 (Unidentified)< 0.11.0 (Starting Material)
Major Impurity 2 (%) 0.2 (Starting Material)< 0.050.3 (By-product)
Total Impurities (%) 0.8≤ 0.21.5
Purity by GC-MS (%) 99.1≥ 99.898.2
Residual Solvents (ppm) < 50 (Acetone)< 10 (Acetone)< 100 (Ethanol)
Water Content (%) 0.15< 0.10.25

Table 2: Spectroscopic and Physical Data Comparison

TechniqueTest Sample: this compoundReference Standard: this compoundAlternative: 3-amino-4-methoxybenzanilide
¹H NMR Conforms to structureConforms to structureConforms to structure
FTIR (cm⁻¹) Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 195.1182[M+H]⁺ = 195.1182[M+H]⁺ = 243.1128
Melting Point (°C) 125-127126-128154-156

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the procedures for the key analytical techniques used in this guide.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient suitable for the separation of potential volatile impurities.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., methanol) at a concentration of 1 mg/mL.

2.3 Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg of the sample is dissolved in 0.75 mL of the deuterated solvent.

  • Procedure: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

2.4 Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

  • Procedure: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the logical flow of the analytical process and the relationship between the key components of this guide.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_comparison Comparative Analysis sample Test Sample of This compound hplc HPLC sample->hplc gcms GC-MS sample->gcms nmr ¹H NMR sample->nmr ftir FTIR sample->ftir purity Purity Assessment hplc->purity impurities Impurity Profiling gcms->impurities identity Structural Confirmation nmr->identity ftir->identity comparison Comparison with Reference & Alternative purity->comparison identity->comparison impurities->comparison compound_relationship main_compound 3-amino-4-methoxy- N,N-dimethylbenzamide reference Reference Standard main_compound->reference Identity & Purity Comparison alternative 3-amino-4-methoxybenzanilide (Structural Analog) main_compound->alternative Property & Method Comparison

Navigating the Labyrinth of Kinase Inhibitor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to ensuring experimental accuracy and therapeutic safety. Off-target effects can lead to confounding results and unforeseen toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of several widely used multi-kinase inhibitors, offering insights into their selectivity and potential for off-target interactions.

While specific data for the novel compound 3-amino-4-methoxy-N,N-dimethylbenzamide is not publicly available, a comparative analysis of established multi-kinase inhibitors can provide a valuable framework for assessing potential cross-reactivity. This guide focuses on a selection of well-characterized inhibitors, summarizing their known target profiles and highlighting the importance of comprehensive selectivity screening.

Comparative Kinase Inhibition Profiles

The following table summarizes the primary targets and notable off-targets for a selection of multi-kinase inhibitors. This data is crucial for interpreting experimental results and anticipating potential side effects in a therapeutic context. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, with lower values indicating higher potency.

InhibitorPrimary TargetsKey Off-Targets / Cross-ReactivityReference IC50 (nM)
Axitinib VEGFR1, VEGFR2, VEGFR3PDGFRα, PDGFRβ, c-KitVEGFR1: 0.1, VEGFR2: 0.2, VEGFR3: 0.1-0.3, PDGFRα: 1.6, PDGFRβ: 1.6, c-Kit: 1.7[1]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KITFGFR1, FGFR3, Lck, Itk, TrkAVEGFR1: 15, VEGFR2: 30, VEGFR3: 47, PDGFRα: 84, PDGFRβ: 66, c-Kit: 74
Sorafenib VEGFR2, VEGFR3, PDGFRβ, c-Kit, FLT3, RAF-1Multiple other kinases at higher concentrationsVEGFR2: 90, PDGFRβ: 58, c-Kit: 68, FLT3: 58, RAF-1: 6
Sunitinib VEGFR1, VEGFR2, PDGFRα, PDGFRβ, c-KIT, FLT3, RETMultiple other kinases, leading to various side effectsVEGFR1: 80, VEGFR2: 37, PDGFRα: 69, PDGFRβ: 2, c-Kit: 4, FLT3: 1, RET: 37
Regorafenib VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFRβ, FGFR1, RAF-1, BRAFMultiple other kinasesVEGFR2: 4.2, PDGFRβ: 22, FGFR1: 22, RAF-1: 2.5, BRAF: 28[2]
Vandetanib VEGFR2, EGFR, RETMultiple other kinasesVEGFR2: 40, EGFR: 500, RET: 100[3][4]
Cabozantinib VEGFR1, VEGFR2, MET, AXL, RET, KIT, FLT3Multiple other kinasesVEGFR2: 0.035, MET: 1.3, AXL: 7, RET: 4, KIT: 4.6[5]
Lenvatinib VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4, PDGFRα, KIT, RETMultiple other kinasesVEGFR1: 1.9, VEGFR2: 4.0, VEGFR3: 5.2, FGFR1: 46, PDGFRα: 51, KIT: 75, RET: 41[6][7]

Understanding Cross-Reactivity Through Signaling Pathways

Kinase inhibitors achieve their effects by interfering with intracellular signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. However, the structural similarities among kinase active sites can lead to inhibitors binding to unintended targets, resulting in cross-reactivity. The following diagram illustrates a simplified, generalized signaling pathway affected by many multi-kinase inhibitors.

Kinase_Inhibitor_Signaling_Pathway Generalized Kinase Inhibitor Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Growth_Factor->RTK Binds and Activates Downstream_Kinases Downstream Kinases (e.g., RAF, MEK, ERK) RTK->Downstream_Kinases Phosphorylates Kinase_Inhibitor Multi-Kinase Inhibitor Kinase_Inhibitor->RTK Inhibits (On-Target) Off_Target_Kinase Off-Target Kinase Kinase_Inhibitor->Off_Target_Kinase Inhibits (Off-Target) Cellular_Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream_Kinases->Cellular_Response Leads to Off_Target_Effect Off-Target Effect (Toxicity, Side Effects) Off_Target_Kinase->Off_Target_Effect

Caption: Generalized signaling pathway illustrating on-target and off-target inhibition by a multi-kinase inhibitor.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of a compound, a tiered approach is often employed, starting with broad screening and progressing to more focused cellular assays.

In Vitro Kinase Panel Screening

Objective: To obtain a broad selectivity profile of the test compound against a large panel of purified kinases.

Methodology:

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control (e.g., DMSO).

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

Objective: To confirm target inhibition in a cellular context and assess the compound's effect on downstream signaling.

Methodology:

  • Cell Culture: Select cell lines that express the primary target kinase(s).

  • Compound Treatment: Treat cells with varying concentrations of the test compound for a specified duration.

  • Cell Lysis and Protein Analysis: Lyse the cells and quantify the phosphorylation status of the target kinase and its downstream substrates using techniques such as:

    • Western Blotting: Use phospho-specific antibodies to detect changes in protein phosphorylation.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the levels of phosphorylated proteins.

    • Flow Cytometry: Can be used for high-throughput analysis of phosphorylation events in individual cells.

  • Data Analysis: Determine the concentration of the compound required to inhibit the phosphorylation of the target and downstream proteins.

The workflow for assessing kinase inhibitor cross-reactivity is depicted in the diagram below.

Experimental_Workflow Experimental Workflow for Assessing Kinase Inhibitor Cross-Reactivity Start Start: Compound of Interest (e.g., this compound) Kinase_Panel In Vitro Kinase Panel Screening (e.g., >400 kinases) Start->Kinase_Panel Identify_Hits Identify On- and Off-Target Hits (Based on % Inhibition or IC50) Kinase_Panel->Identify_Hits Cellular_Assays Cellular Target Engagement Assays (Western Blot, ELISA, etc.) Identify_Hits->Cellular_Assays Validate Hits Confirm_Inhibition Confirm On- and Off-Target Inhibition in Cells Cellular_Assays->Confirm_Inhibition Phenotypic_Assays Phenotypic Assays (Proliferation, Apoptosis, etc.) Confirm_Inhibition->Phenotypic_Assays Correlate with Cellular Effects End End: Comprehensive Cross-Reactivity Profile Phenotypic_Assays->End

Caption: A typical experimental workflow for characterizing the cross-reactivity of a kinase inhibitor.

Conclusion

The assessment of cross-reactivity is a critical step in the characterization of any kinase inhibitor. While data on this compound is not currently available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its future evaluation. By understanding the selectivity profiles of existing drugs and employing systematic screening strategies, researchers can better predict and interpret the biological effects of novel compounds, ultimately leading to the development of safer and more effective targeted therapies. There does not appear to be cross-reactivity in the risk for hepatic injury between pazopanib and other kinase inhibitors.[8] Similarly, there is no apparent cross-reactivity for liver injury risk between sorafenib and other kinase inhibitors like axitinib and sunitinib.[9] Some studies suggest a degree of non-cross-resistance between sunitinib and sorafenib.[10] In some cases, prolonged exposure to one kinase inhibitor, such as axitinib, can induce cross-resistance to another, like sunitinib.[11]

References

comparative analysis of CRAC channel modulators derived from benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent benzamide-derived modulators of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of cellular calcium signaling. The CRAC channel, formed by ORAI1 and regulated by STIM1, is a key therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers. This document summarizes quantitative performance data, details common experimental protocols for modulator characterization, and visualizes the underlying biological and experimental processes.

Performance Comparison of Benzamide-Derived CRAC Channel Inhibitors

The following table summarizes the inhibitory potency of several key benzamide-derived CRAC channel modulators. These compounds have been selected based on available public data and their significance in preclinical or clinical development.

Compound Name & StructureTarget AssayCell TypePotency (IC50)Reference
GSK-7975A 2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamideICRAC (Orai1/STIM1)HEK293~ 4 µM[1]
ICRAC (Orai3/STIM1)HEK293~ 4 µM[1]
Store-Operated Ca²⁺ Entry (SOCE)Pancreatic Acinar Cells3.4 µM[2]
Endogenous ICRACRBL Mast Cells0.8 µM[3]
GSK-5503A 2,6-Difluoro-N-(1-(2-phenoxybenzyl)-1H-pyrazol-3-yl)benzamideICRAC (Orai1/STIM1)HEK293~ 4 µM[1]
ICRAC (Orai3/STIM1)HEK293~ 4 µM[1]
Compound 36 (Lupin Ltd.) 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamideIL-2 Production InhibitionNot Specified8 nM
Store-Operated Ca²⁺ Entry (SOCE)Not Specified81 nM

Signaling Pathway and Mechanism of Action

CRAC channel activation is a cornerstone of store-operated calcium entry (SOCE). The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. This triggers a conformational change in STIM1, causing it to oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the ORAI1 channel, opening a highly selective pore for calcium influx. Benzamide-derived modulators typically act as inhibitors, blocking the ORAI1 pore and thereby preventing this calcium influx.

CRAC Channel Signaling Pathway & Benzamide Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) Oligomer STIM1_inactive->STIM1_active conformational change & oligomerization ORAI1 ORAI1 Channel (Closed) STIM1_active->ORAI1 translocates to & binds ORAI1_open ORAI1 Channel (Open) ORAI1->ORAI1_open activation Ca_influx Ca²⁺ Influx ORAI1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, IL-2 production) Ca_influx->Downstream Receptor Cell Surface Receptor Activation PLC PLC Activation Receptor->PLC IP3 IP₃ Production PLC->IP3 Store_Depletion ER Ca²⁺ Store Depletion IP3->Store_Depletion Store_Depletion->STIM1_inactive senses Benzamide Benzamide Inhibitor Benzamide->ORAI1_open blocks pore

CRAC Signaling Pathway and Benzamide Inhibition Point.

Experimental Protocols

The characterization of CRAC channel modulators relies on a set of key functional assays. Below are detailed methodologies for the most common experiments.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique directly measures the ion current (ICRAC) through CRAC channels.[1][4][5]

  • Cell Preparation:

    • Culture cells (e.g., HEK293 co-expressing STIM1/ORAI1, or RBL cells with endogenous channels) on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with an extracellular (bath) solution.

  • Solutions:

    • Bath Solution (Extracellular): Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 5 Glucose. Adjusted to pH 7.4. A Ca²⁺-free version is used initially.

    • Pipette Solution (Intracellular): Typically contains (in mM): 135 Cs-glutamate, 8 MgCl₂, 20 Cs-BAPTA (or EGTA), 10 HEPES. Adjusted to pH 7.2. The high concentration of the Ca²⁺ chelator (BAPTA or EGTA) passively depletes ER stores upon achieving the whole-cell configuration.

  • Recording Procedure:

    • Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Approach a target cell and form a high-resistance (>1 GΩ) gigaseal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration. This allows the pipette solution to dialyze the cell, initiating passive store depletion.

    • Hold the cell at a potential of 0 mV or +30 mV to minimize voltage-dependent channel inactivation.

    • Apply a voltage ramp protocol (e.g., 100 ms ramps from -100 mV to +100 mV) every 1-2 seconds to monitor current development.

    • Once a stable baseline current is established in a Ca²⁺-free bath solution, switch to a bath solution containing 10-20 mM Ca²⁺ to record the inward ICRAC.

    • To test inhibitors, perfuse the bath solution containing the benzamide compound at various concentrations and record the reduction in ICRAC.

Ratiometric Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to store depletion and subsequent Ca²⁺ re-addition.[2][6]

  • Cell Preparation & Dye Loading:

    • Plate cells on glass-bottom dishes or coverslips.

    • Prepare a loading buffer containing the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., HBSS).

    • Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Imaging Procedure:

    • Mount the coverslip onto a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~510 nm.

    • Begin recording in a Ca²⁺-free buffer.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Induce ER store depletion by adding a SERCA pump inhibitor like Thapsigargin (1-2 µM) to the Ca²⁺-free buffer. This will cause a transient rise in cytosolic Ca²⁺ released from the ER.

    • Once the [Ca²⁺]i returns to baseline, re-introduce a buffer containing extracellular Ca²⁺ (e.g., 2 mM CaCl₂). The subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE.

    • For inhibitor studies, pre-incubate the cells with the benzamide compound for a defined period before store depletion or add it to the bath prior to Ca²⁺ re-addition. The reduction in the rate and amplitude of the Ca²⁺ rise upon re-addition indicates inhibitory activity.

Jurkat Cell IL-2 Production Assay

This assay assesses the functional consequence of CRAC channel inhibition on T-cell activation, a key downstream event.[7][8][9]

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells into a 96-well plate at a density of approximately 1-2 x 10⁵ cells/well.

    • Pre-incubate the cells with various concentrations of the benzamide inhibitor for 1-2 hours.

  • Stimulation:

    • Activate the T-cells to induce IL-2 production. Common stimulation methods include:

      • Phytohemagglutinin (PHA) at ~1-10 µg/mL combined with Phorbol 12-myristate 13-acetate (PMA) at ~50 ng/mL.

      • Coating the plate with anti-CD3 antibodies (e.g., OKT3) and adding soluble anti-CD28 antibodies.

  • Quantification:

    • Incubate the stimulated cells for 18-24 hours at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant, which contains the secreted IL-2.

    • Quantify the amount of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The reduction in IL-2 levels in inhibitor-treated wells compared to vehicle controls is used to determine the IC50 value.

Standard Experimental Workflow

The discovery and characterization of novel benzamide-derived CRAC channel modulators typically follow a structured workflow, progressing from high-throughput screening to detailed mechanistic studies.

cluster_workflow Modulator Discovery & Characterization Workflow start Benzamide Compound Library Synthesis screen Primary Screen: High-Throughput Calcium Imaging (SOCE Assay) start->screen test compounds hit_id Hit Identification & SAR Analysis screen->hit_id identify active compounds secondary Secondary Assay: Patch-Clamp Electrophysiology (ICRAC) hit_id->secondary confirm potency & mechanism lead_opt Lead Optimization hit_id->lead_opt iterate design functional Functional Assay: T-Cell Activation (IL-2 Production) secondary->functional assess functional impact selectivity Selectivity Profiling (Other Ion Channels) functional->selectivity determine specificity selectivity->lead_opt refine structure invivo In Vivo Efficacy & Toxicology Studies lead_opt->invivo evaluate in animal models

Typical workflow for developing CRAC channel modulators.

References

Assessing the Novelty of 3-amino-4-methoxy-N,N-dimethylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of diverse chemical scaffolds. Among these, benzamide derivatives have emerged as a privileged class, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative assessment of the novelty of 3-amino-4-methoxy-N,N-dimethylbenzamide derivatives, presenting available data on structurally related compounds to infer potential therapeutic applications and highlight areas for future research.

Executive Summary

While direct synthesis and biological evaluation of this compound are not extensively reported in publicly available literature, analysis of its close structural analogs suggests a promising potential for novelty and therapeutic utility. The core structure combines key pharmacophoric features that have been independently associated with various biological activities. The novelty of this specific substitution pattern—a 3-amino group, a 4-methoxy group, and an N,N-dimethylamide moiety—lies in the unique combination of these functionalities and their potential synergistic effect on biological targets.

Comparison with structurally similar compounds, particularly those with substitutions at the 3-amino and the N-amide positions, reveals that this chemical space is ripe for exploration, with potential applications in antiviral, anticancer, and other therapeutic areas.

Comparative Analysis of Structural Analogs

To assess the potential novelty and activity of this compound derivatives, a comparative analysis with known, structurally related compounds is essential. The following table summarizes the biological activities of key analogs, providing a basis for predicting the potential of the target compound class.

Compound Structure Biological Activity Key Findings Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide 3-amino group is methylated; N,N-dimethylamide is replaced with a 4-chlorophenylamideAnti-Hepatitis B Virus (HBV)Demonstrates potent anti-HBV activity by upregulating APOBEC3G, an endogenous antiviral factor. The N-aryl substitution and the 3-methylamino group are crucial for this activity.[1]
o-amino-N,N-dimethylbenzamide Isomeric analog with amino group at the 2-positionIntermediate for Herbicides and PharmaceuticalsPrimarily used as a synthetic intermediate. Its biological activity is not extensively characterized, but its synthesis is well-established.[2]
N-phenylbenzamide Derivatives General class with various substitutions on both ringsAntiviral (Enterovirus 71)Certain substitution patterns on the N-phenyl ring and the benzamide core lead to significant antiviral activity.[3]
Substituted Benzamides Broad class with diverse substitution patternsAnticancer, Antimicrobial, Analgesic, Anti-inflammatoryThe benzamide scaffold is a versatile platform for developing drugs with a wide range of therapeutic applications.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of a key structural analog and for a relevant biological assay, extracted and adapted from the available literature.

Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide

This two-step synthesis provides a template for the potential synthesis of this compound derivatives.

Step 1: Methylation of 3-amino-4-methoxybenzoic acid

  • To a solution of 3-amino-4-methoxybenzoic acid in an appropriate solvent, add a suitable methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(methylamino)-4-methoxybenzoic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling

  • Dissolve the 3-(methylamino)-4-methoxybenzoic acid in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)).

  • Add the desired amine (in this case, 4-chloroaniline for the analog, or dimethylamine for the target compound).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Anti-Hepatitis B Virus (HBV) Assay

This protocol outlines a general method for assessing the anti-HBV activity of test compounds in a cell-based assay.[5][6][7][8]

  • Cell Culture: Culture a human hepatoma cell line that stably expresses HBV (e.g., HepG2.2.15 cells) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound. Include a positive control (e.g., lamivudine) and a negative control (vehicle).

  • Quantification of HBV DNA: After a defined incubation period (e.g., 6-8 days), collect the cell culture supernatant. Isolate viral particles and extract HBV DNA. Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

  • Cytotoxicity Assay: In a parallel experiment, assess the cytotoxicity of the compound on the same cell line using a standard method such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the 50% effective concentration (EC50) for HBV inhibition and the selectivity index (SI = CC50/EC50).

Potential Signaling Pathway and Mechanism of Action

Based on the activity of the analog N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, a potential mechanism of action for novel this compound derivatives against HBV could involve the upregulation of the host antiviral protein, Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G (APOBEC3G).[9][10][11][12]

APOBEC3G-Mediated Inhibition of HBV Replication

The following diagram illustrates the proposed signaling pathway.

HBV_Inhibition_Pathway cluster_host_cell Host Cell Compound 3-amino-4-methoxy-N,N- dimethylbenzamide Derivative APOBEC3G_Induction APOBEC3G Upregulation Compound->APOBEC3G_Induction Induces APOBEC3G APOBEC3G Protein APOBEC3G_Induction->APOBEC3G Leads to HBV_Core HBV Core Particle APOBEC3G->HBV_Core Incorporated into HBV_DNA_Synthesis HBV DNA Synthesis (Reverse Transcription) APOBEC3G->HBV_DNA_Synthesis Inhibits HBV_Core->HBV_DNA_Synthesis Site of HBV_Replication_Inhibition HBV Replication Inhibited Progeny_Virions Progeny Virions HBV_Replication_Inhibition->Progeny_Virions Blocks production of HBV HBV Virion HBV->HBV_Core Enters and uncoats

Caption: Proposed mechanism of anti-HBV activity via APOBEC3G upregulation.

Novelty and Intellectual Property Landscape

A preliminary review of the patent literature indicates that while broad claims exist for substituted benzamides for various therapeutic uses, specific claims covering this compound and its close derivatives for specific indications like antiviral therapy are not readily apparent. The novelty of this particular scaffold would be strengthened by demonstrating unexpected or superior activity compared to known benzamide derivatives. Further patent searches focused on specific therapeutic applications would be necessary to fully assess the freedom to operate.

Conclusion and Future Directions

The exploration of this compound derivatives presents a novel and promising avenue for drug discovery. The convergence of a 3-amino group, a 4-methoxy group, and an N,N-dimethylamide on a benzamide scaffold is an under-explored area of chemical space.

Key takeaways:

  • Novelty: The specific substitution pattern of this compound is not well-documented, suggesting a high degree of novelty.

  • Potential Applications: Based on analogs, antiviral (particularly anti-HBV) and anticancer activities are plausible therapeutic areas to investigate.

  • Future Research:

    • Synthesis: Development of an efficient and scalable synthetic route to this compound and its derivatives is the first critical step.

    • Biological Screening: A broad biological screening against a panel of viral and cancer cell lines is warranted to identify lead compounds.

    • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-amino and N,N-dimethylamide moieties will be crucial to optimize activity and selectivity.

This guide provides a foundational assessment to encourage and direct further research into this promising class of compounds. The unique structural features of this compound derivatives hold the potential for the discovery of new and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-amino-4-methoxy-N,N-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-amino-4-methoxy-N,N-dimethylbenzamide as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive disposal plan based on established protocols for managing hazardous chemical waste, particularly for aromatic amine and substituted benzamide compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the potential hazards associated with structurally similar compounds, the following precautions should be taken:

  • Engineering Controls: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

Summary of Potential Hazards

Hazard ClassificationPotential Effects
Acute Oral Toxicity Potentially harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation if inhaled.
(Single Exposure)
Germ Cell Mutagenicity May be suspected of causing genetic defects.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as a hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound down the drain or in regular solid waste.[1][2][3][4]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • Segregate this waste from other waste streams, such as non-hazardous waste, to prevent cross-contamination and increased disposal costs.[5][6] Halogenated and non-halogenated solvent wastes should also be kept separate.[3][5]

2. Container Management:

  • Use a compatible, leak-proof container for waste collection.[1][5] The original container is often a suitable choice.[5]

  • Ensure the container is in good condition and can be securely sealed.

  • Do not overfill the container; a general guideline is to fill it to no more than 80% capacity.

3. Labeling:

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste".[5][7]

    • The full chemical name: "this compound".

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or principal investigator.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[5][7]

  • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[1][3]

5. Waste Pickup and Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][3]

  • Follow all institutional procedures for waste collection requests.

  • Ensure that a manifest or certificate of destruction is provided by the waste disposal vendor to track the waste to its final disposal site.[8]

Decontamination of Laboratory Equipment

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • A common practice is to rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the solvent rinsate as hazardous liquid waste and dispose of it following the procedures outlined above.[9]

Spill Management

In the event of a spill, adhere to your laboratory's established spill response protocol.

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealable container.

  • Label the container as hazardous waste and dispose of it through your EHS department.[2][9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal A Generation of This compound Waste B Segregate from Other Waste Streams A->B C Select Compatible and Leak-Proof Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Utilize Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Waste Transported by Authorized Personnel G->H I Final Disposal at a Licensed Facility (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations.

References

Essential Safety and Logistics for Handling 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, procedural information for the safe use of 3-amino-4-methoxy-N,N-dimethylbenzamide (CAS No. 17481-27-5), a compound identified as a hazardous chemical causing skin, eye, and potential respiratory irritation. Adherence to these protocols is critical for minimizing risk and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must be worn at all times when handling the compound. A face shield should be worn over goggles when there is a risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended. Butyl rubber or neoprene gloves are preferred over nitrile, as nitrile has poor resistance to some amines. Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[1]
Body Protection Laboratory Coat and Apron/CoverallsA fully buttoned laboratory coat must be worn. For procedures with a higher risk of spills or significant dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection N95 Respirator or HigherAn N95 or higher-rated respirator is required when handling the powdered form of the compound, especially when weighing or transferring, to prevent inhalation of dust particles. Ensure proper fit testing and training for respirator use.
Foot Protection Closed-Toed ShoesPermeable footwear such as sandals or cloth shoes are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Surface Preparation: Cover the work surface with absorbent bench paper to contain any potential spills.

  • Gather Materials: Ensure all necessary equipment, including weighing boats, spatulas, and waste containers, are within the fume hood before starting.

  • PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.

2. Weighing and Handling:

  • Enclosed Balance: Whenever possible, use an enclosed balance within the fume hood to contain any dust.

  • Careful Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula to transfer the powder. Do not pour the powder directly from the container.

  • Container Management: Keep the container of this compound tightly closed when not in use.

3. Post-Handling and Decontamination:

  • Clean-Up: After handling, decontaminate the work area. A cleaning solution can be used to wet the area, followed by a decontamination solution. Allow the decontamination solution to react for at least five minutes before rinsing with water.[2]

  • Tool Decontamination: Soak any contaminated tools in a mixture of decontamination and cleaning solution before rinsing with water.[2]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the apron/coveralls, face shield, and goggles. The respirator should be removed last after leaving the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, bench paper, weighing boats), should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams to prevent potentially hazardous reactions.[3]

2. In-Lab Treatment (for small quantities by trained personnel):

  • Chemical Degradation: For small amounts, degradation via oxidation with acidified potassium permanganate can be performed by trained personnel. This process should be carried out in a fume hood. The resulting mixture can then be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.[1][4]

3. Labeling and Storage:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage: Store waste containers in a cool, well-ventilated, and designated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.[3]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of hazardous waste by a licensed hazardous waste disposal company. Ensure all documentation and records of waste disposal are maintained as per institutional and regulatory requirements.[3]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate & Prepare Fume Hood don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decon_area Decontaminate Work Area & Tools transfer->decon_area segregate Segregate & Collect Waste transfer->segregate doff_ppe Doff PPE Correctly decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_store Label & Store Waste Container segregate->label_store pickup Arrange for Professional Disposal label_store->pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.